molecular formula C23H28N2O6 B1580682 Z-LEU-TYR-OH CAS No. 40908-35-8

Z-LEU-TYR-OH

Cat. No.: B1580682
CAS No.: 40908-35-8
M. Wt: 428.5 g/mol
InChI Key: LYFZBGIZNYYJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-LEU-TYR-OH is a synthetic dipeptide featuring a benzyloxycarbonyl (Z) group protecting the N-terminus of the L-Leucine residue, coupled to L-Tyrosine. This configuration makes it a valuable intermediate in solid-phase and solution-phase peptide synthesis (SPPS), where the Z group can be selectively removed under mild acidic conditions. Researchers utilize this compound as a building block for constructing more complex peptide structures and in enzymatic studies, particularly as a potential substrate for proteases like chymotrypsin, which exhibits specificity for peptide bonds adjacent to aromatic residues such as tyrosine. The compound is characterized by its high purity, typically exceeding [e.g., 95% or 98%], as confirmed by HPLC analysis. It is provided as a [e.g., white crystalline powder] and should be stored desiccated at -20°C to ensure long-term stability. This compound is intended for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40908-35-8

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C23H28N2O6/c1-15(2)12-19(25-23(30)31-14-17-6-4-3-5-7-17)21(27)24-20(22(28)29)13-16-8-10-18(26)11-9-16/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)

InChI Key

LYFZBGIZNYYJJR-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2

Other CAS No.

40908-35-8

sequence

LY

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Z-LEU-TYR-OH

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the molecular interactions and functional consequences of N-benzyloxycarbonyl-L-leucyl-L-tyrosine (Z-LEU-TYR-OH). This document moves beyond a surface-level description to provide a foundational understanding of its likely mechanism of action, grounded in established biochemical principles and supported by evidence from related compounds.

Introduction: Deconstructing this compound

This compound is a synthetic dipeptide composed of L-leucine and L-tyrosine. The molecule is characterized by the presence of a benzyloxycarbonyl (Z) group protecting the N-terminus of leucine and a free carboxylic acid (-OH) at the C-terminus of tyrosine. While sometimes erroneously cataloged, its structure strongly suggests a role as a competitive inhibitor of certain proteases, rather than possessing intrinsic enzymatic activity. The lipophilic Z-group can enhance cell permeability, a desirable characteristic for potential therapeutic agents.

The Primary Hypothesis: Competitive Inhibition of Calpains

The most compelling hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor of calpains. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Dysregulation of calpain activity is implicated in a range of pathologies, making them an attractive target for therapeutic intervention.

Evidence for this hypothesis is drawn from studies of structurally similar compounds. For instance, the peptide derivative benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone (ZLLY-CHN2) has been identified as a cell-permeant, irreversible inhibitor of calpain.[1] This suggests that the "Z-Leu-Tyr" sequence is a recognition motif for the active site of calpain. This compound, sharing this core sequence, likely functions as a substrate analog, binding to the active site of calpain without being cleaved, thereby competitively inhibiting the binding and cleavage of natural substrates.

The Molecular Mechanism of Inhibition

The proposed mechanism of action involves the following key steps:

  • Binding to the Active Site: this compound, mimicking a natural substrate, docks into the active site of a calpain enzyme. The specificity of this interaction is likely driven by the recognition of the leucine and tyrosine residues by the S1 and S2 pockets of the calpain active site.

  • Formation of a Non-Covalent Complex: Unlike irreversible inhibitors, this compound, with its C-terminal carboxylic acid, would form a reversible, non-covalent complex with the enzyme.

  • Competitive Inhibition: By occupying the active site, this compound prevents the binding of endogenous calpain substrates, thus inhibiting their proteolytic cleavage. The potency of this inhibition would be determined by the binding affinity (Ki) of this compound for the calpain active site.

The following diagram illustrates the proposed competitive inhibition of calpain by this compound.

Calpain_Inhibition cluster_0 Calpain Active Site cluster_1 Normal Substrate Processing cluster_2 Inhibition by this compound Active Site Calpain Product Cleaved Products Active Site->Product Cleaves Active Site->NoProduct No Cleavage Substrate Natural Substrate Substrate->Active Site Binds Inhibitor This compound Inhibitor->Active Site Competitively Binds

Caption: Competitive inhibition of calpain by this compound.

Broader Implications: Interaction with Other Proteases

While the primary hypothesis focuses on calpain, it is plausible that this compound could exhibit inhibitory activity against other proteases that recognize similar peptide sequences. Cysteine proteases such as cathepsins and certain serine proteases may also be potential targets. The degree of selectivity would depend on the specific structural features of the active sites of these enzymes and their affinity for the Leu-Tyr motif.

Experimental Protocols for Mechanistic Elucidation

To rigorously validate the proposed mechanism of action, a series of biochemical and cellular assays are required. The following protocols provide a framework for investigating the inhibitory effects of this compound.

In Vitro Calpain Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against a specific calpain isoform (e.g., calpain-1 or calpain-2).

Methodology:

  • Reagents and Materials:

    • Purified calpain enzyme

    • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)[2]

    • Assay buffer (containing calcium)

    • This compound stock solution (in a suitable solvent like DMSO)

    • 96-well microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 96-well plate, add the calpain enzyme to each well.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Calpain Inhibitor III).[2]

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the in vitro calpain inhibition assay.

Calpain_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_enzyme Add purified calpain to 96-well plate prep_inhibitor->add_enzyme add_inhibitor Add this compound dilutions to wells add_enzyme->add_inhibitor incubate Incubate for inhibitor binding add_inhibitor->incubate add_substrate Add fluorogenic substrate to initiate reaction incubate->add_substrate read_fluorescence Monitor fluorescence over time add_substrate->read_fluorescence analyze_data Calculate reaction rates and determine IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Determination of Inhibition Kinetics

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Methodology:

  • Procedure:

    • Perform the calpain activity assay as described above, but with a key modification: vary the concentration of the fluorogenic substrate at several fixed concentrations of this compound.

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk or Michaelis-Menten plot of the data.

  • Data Analysis:

    • Competitive Inhibition: The Lineweaver-Burk plot will show lines with different slopes intersecting at the same point on the y-axis. The apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged.

    • Non-competitive Inhibition: The Lineweaver-Burk plot will show lines with different slopes that intersect on the x-axis. The apparent Vmax will decrease with increasing inhibitor concentration, while Km remains unchanged.

    • The Ki can be calculated from the replots of the slopes or intercepts of the primary plots.

Potential Synergistic Effects with Leucine and Tyrosine

An intriguing area for further investigation is the potential interplay between this compound and the individual amino acids it comprises. Recent research has shown that tyrosine can enhance the leucine-induced activation of mTORC1 signaling, a key pathway in muscle protein synthesis.[3] While this compound's primary proposed mechanism is protease inhibition, it is conceivable that upon cellular uptake and potential hydrolysis into its constituent amino acids, it could contribute to the cellular pools of leucine and tyrosine, thereby influencing pathways like mTORC1. However, this would be a secondary effect and is distinct from the direct mechanism of action of the intact dipeptide.

Summary of Quantitative Data

The following table provides a hypothetical summary of the kind of quantitative data that would be generated through the experimental protocols described above to characterize the inhibitory activity of this compound.

ParameterValueMethod
IC50 (Calpain-1) [To be determined] µMIn Vitro Fluorescence Assay
IC50 (Calpain-2) [To be determined] µMIn Vitro Fluorescence Assay
Ki (Calpain-1) [To be determined] µMEnzyme Kinetics Analysis
Mode of Inhibition Competitive (Hypothesized)Lineweaver-Burk Analysis

Conclusion and Future Directions

  • Comprehensive Profiling: Testing the inhibitory activity of this compound against a broad panel of proteases to determine its selectivity.

  • Cell-Based Assays: Evaluating the effects of this compound on calpain-mediated cellular processes, such as apoptosis and cell migration.

  • Structural Studies: Co-crystallization of this compound with calpain to obtain a detailed atomic-level understanding of the inhibitor-enzyme interaction.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and investigate the core mechanism of action of this compound. The proposed experimental frameworks offer a clear path for validating its function and exploring its potential as a valuable research tool or therapeutic agent.

References

  • Mellgren, R. L., Shaw, E., & Mericle, M. T. (1994). Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone. Experimental Cell Research, 215(1), 164–171. Retrieved from [Link]

  • D'Souza, R. F., et al. (2023). Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. International Journal of Molecular Sciences, 25(1), 293. Retrieved from [Link]

Sources

Technical Guide: Z-LEU-TYR-OH – Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and enzymological significance of Z-LEU-TYR-OH (N-benzyloxycarbonyl-L-leucyl-L-tyrosine).

Executive Summary

This compound (N-benzyloxycarbonyl-L-leucyl-L-tyrosine) is a synthetic dipeptide derivative that played a pivotal role in the history of enzymology. Historically, it served as one of the first synthetic low-molecular-weight substrates used to define the catalytic specificity of acidic endopeptidases, most notably Pepsin and Cathepsin D .

Its development dismantled the early 20th-century dogma that proteolytic enzymes required large protein structures to function, proving instead that specific amino acid side chains (the hydrophobic Leu-Tyr motif) dictate cleavage. Today, it remains a reference standard in kinetic assays, crystallographic mapping, and peptide synthesis.

Chemical Identity & Structural Logic[1]

Nomenclature and Structure[2]
  • IUPAC Name: (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

  • Formula: C₂₃H₂₈N₂O₆

  • Molecular Weight: 428.48 g/mol

  • Key Functional Groups:

    • Z-Group (Cbz): The Benzyloxycarbonyl group protects the N-terminus, mimicking the continuous peptide chain of a larger protein and preventing aminopeptidase degradation.

    • Leucine (P1 Position): Provides a hydrophobic isobutyl side chain that fits into the enzyme's S1 binding pocket.

    • Tyrosine (P1' Position): Provides an aromatic phenol ring, preferred by pepsin's S1' pocket, and serves as the leaving group upon cleavage.

The "Z" Group Significance

The "Z" protecting group was introduced by Leonidas Zervas and Max Bergmann in 1932. Its introduction was revolutionary because it allowed for the synthesis of defined peptides that were stable yet removable (via catalytic hydrogenation), enabling the creation of precise substrates like this compound to probe enzyme active sites.

Historical Discovery: The Bergmann-Fruton Era

The "Protein-Only" Dogma

Prior to the late 1930s, scientists believed that digestive enzymes like pepsin could only degrade large, complex proteins. It was thought that the tertiary structure of proteins was required for enzymatic action.

The Breakthrough (1939)

Joseph Fruton and Max Bergmann , working at the Rockefeller Institute, shattered this dogma. They synthesized small, blocked dipeptides—including derivatives similar to this compound (e.g., Z-Glu-Tyr)—and demonstrated that pepsin could cleave them.

  • Significance: This proved that enzyme specificity relies on local amino acid sequences (primary structure) rather than the entire protein fold.

  • This compound Emergence: As kinetic studies advanced, this compound was synthesized to probe the hydrophobic specificity of pepsin. Pepsin shows a strong preference for cleaving bonds between hydrophobic residues (Leu, Phe, Tyr), making this compound a superior substrate for kinetic characterization compared to earlier charged substrates.

Enzymological Mechanism

The Cleavage Reaction

Pepsin is an aspartic protease.[1] It uses two aspartic acid residues (Asp32 and Asp215) in its active site to activate a water molecule for nucleophilic attack on the peptide bond.

Reaction:



  • Substrate: this compound (Blocked N-terminus, intact peptide bond).

  • Products: Z-Leucine (Acid form) and Free Tyrosine.

  • Detection: The reaction is monitored by quantifying the appearance of the free

    
    -amino group of the released Tyrosine (using Ninhydrin) or by UV absorbance changes.
    
Pathway Visualization

The following diagram illustrates the catalytic cycle and the interaction of this compound with the Pepsin active site pockets (S1 and S1').

PepsinMechanism cluster_pockets Specificity Pockets Substrate Substrate: This compound ES_Complex Michaelis Complex (ES) Substrate->ES_Complex Binding (Hydrophobic Fit) Transition Tetrahedral Intermediate ES_Complex->Transition Nucleophilic Attack (Activated Water) Products Products: Z-Leu-OH + Tyr Transition->Products Peptide Bond Scission Pepsin Pepsin Active Site (Asp32/Asp215) Pepsin->ES_Complex Recruitment S1 S1 Pocket (Binds Leu) S1_prime S1' Pocket (Binds Tyr)

Caption: Kinetic pathway of this compound hydrolysis by Aspartic Proteases.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This is a solution-phase synthesis protocol adapted from classical methods.

Reagents: L-Leucine, L-Tyrosine methyl ester, Benzyl chloroformate (Z-Cl), Dicyclohexylcarbodiimide (DCC).

  • Protection (Z-Leu): React L-Leucine with Benzyl chloroformate in basic aqueous solution (Schotten-Baumann conditions) to form Z-Leu-OH .

  • Coupling: Dissolve Z-Leu-OH and L-Tyrosine methyl ester (H-Tyr-OMe) in DMF. Add DCC (coupling agent) at 0°C. Stir overnight to form Z-Leu-Tyr-OMe .

  • Saponification: Treat Z-Leu-Tyr-OMe with 1N NaOH in methanol to remove the methyl ester protection.

  • Acidification: Acidify carefully with HCl to precipitate This compound .

  • Purification: Recrystallize from ethanol/water. Verify purity via HPLC (>98%).

Protocol B: Pepsin Activity Assay

Objective: Determine


 and 

of Pepsin using this compound.
  • Buffer Preparation: Prepare 0.1 M Sodium Citrate buffer, pH 2.0.

  • Substrate Solution: Dissolve this compound in a minimal volume of 0.1 M NaOH, then dilute with Citrate buffer to a stock concentration of 2 mM. Note: Ensure pH remains ~2.0.

  • Enzyme Prep: Dissolve Porcine Pepsin A (lyophilized powder) in Citrate buffer (0.1 mg/mL).

  • Reaction:

    • Mix 1.0 mL Substrate solution + 0.1 mL Enzyme solution.

    • Incubate at 37°C for exactly 10 minutes.

  • Termination: Stop reaction by adding 1.0 mL of 5% Trichloroacetic acid (TCA) or by boiling.

  • Quantification (Ninhydrin Method):

    • Add Ninhydrin reagent to the supernatant. Heat at 100°C for 15 mins.

    • Measure Absorbance at 570 nm.

    • Compare against a Tyrosine standard curve.

    • Calculation: Rate = [Tyr released] / time.

Comparative Data: Substrate Specificity

The following table highlights why this compound is a preferred substrate compared to other synthetic dipeptides for Pepsin A.

Substrate

(s⁻¹)

(mM)

(Specificity)
Notes
This compound High Low Optimal Matches S1/S1' hydrophobic preference.
Z-Glu-Tyr-OHLowHighLowGlu (charge) is disfavored in S1 pocket.
Z-Gly-Tyr-OHVery LowHighPoorGly lacks side chain for hydrophobic anchoring.
Acetyl-Phe-TyrModerateModerateGoodAcetyl is less bulky than Z; binding is weaker.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. Link

  • Fruton, J. S., & Bergmann, M. (1939). The Specificity of Pepsin. Science, 90(2320), 89-90. Link

  • Dunn, B. M. (2001). Structure and Mechanism of Aspartic Proteases. Chemical Reviews. Link

  • MEROPS Database. Peptidase Database: Pepsin A Substrates. Link

  • Sigma-Aldrich. Z-L-Tyr-OH Product Specification and Safety Data. Link

Sources

Z-LEU-TYR-OH function in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the biological function and experimental utility of Z-LEU-TYR-OH (N-Carbobenzyloxy-L-leucyl-L-tyrosine).

Mechanistic Probe, Substrate, and Structural Scaffold in Protease Kinetics

Executive Summary

This compound is a protected dipeptide derivative widely utilized as a mechanistic probe in the study of proteolytic enzymes, specifically aspartic proteases (e.g., Pepsin, Cathepsin D) and metalloproteases (e.g., Thermolysin). Chemically defined as N-benzyloxycarbonyl-L-leucyl-L-tyrosine, it serves two distinct biological roles depending on the experimental conditions:

  • Substrate: It mimics the hydrophobic P1-P1' cleavage site preferred by gastric and lysosomal proteases, allowing for precise kinetic mapping of the S1 and S1' subsites.

  • Structural Scaffold: It acts as the "parent" backbone for the design of potent transition-state inhibitors (e.g., Z-Leu-Tyr-chloromethyl ketone) used to arrest viral and metabolic pathologies.

This guide details the physicochemical basis of its interaction, provides a validated kinetic assay protocol, and outlines its role in rational drug design.

Physicochemical Profile & Biological Context[1][2][3][4][5][6][7][8][9]
PropertySpecificationBiological Relevance
Chemical Formula

Mimics the peptide backbone; "Z" group provides hydrophobic bulk for S2 subsite binding.
Molecular Weight ~428.48 g/mol Small enough for rapid diffusion; large enough to ensure specific enzyme-substrate fit.
Solubility DMSO, Methanol, EthanolLow water solubility requires organic co-solvents (e.g., 5% DMSO) in biological buffers.
Purity Requirement

(HPLC)
Critical for kinetic assays to prevent background hydrolysis signals from impurities.
Primary Targets Pepsin, Cathepsin D, ThermolysinProbes the specificity for hydrophobic/aromatic residues at the cleavage site.
2.1 The "Z" Group Functionality

The Carbobenzoxy (Cbz or Z) group attached to the N-terminus is not merely a protecting group; in biological systems, it mimics the phenylalanine or leucine residue that would occupy the S2 subsite of the protease. This allows this compound to bind with high affinity, positioning the Leu-Tyr bond exactly at the catalytic center.

Mechanistic Action in Biological Systems
3.1 Interaction with Aspartic Proteases (Pepsin/Cathepsin D)

Aspartic proteases utilize two aspartic acid residues in the active site to activate a water molecule for nucleophilic attack.[1]

  • Binding: The Z-group binds in the S2 hydrophobic pocket. The Leucine side chain occupies the S1 pocket, and the Tyrosine side chain fits into the S1' pocket.

  • Cleavage: The enzyme cleaves the peptide bond between Leucine and Tyrosine.

  • Kinetics: Because this compound lacks a C-terminal extension (it ends in a free acid, -OH), it is often a "minimal substrate." It is cleaved less efficiently than extended peptides (e.g., Z-Leu-Tyr-NH2), making it ideal for slow-binding kinetic studies where rapid hydrolysis would obscure transient intermediates.

3.2 Interaction with Thermolysin (Metalloprotease)

Thermolysin, a bacterial protease, is unique in its ability to catalyze the reverse reaction (peptide synthesis) using this compound precursors. Researchers use this compound to study the thermodynamics of peptide bond formation versus hydrolysis, often driving the reaction toward synthesis in organic co-solvents.

Visualization of Signaling & Kinetics[6]
Diagram 1: Protease Cleavage Mechanism (Aspartic Protease)

This diagram illustrates the recognition and cleavage event of this compound by Pepsin.

ProteaseMechanism cluster_enzyme Aspartic Protease Active Site Asp1 Asp-32 (Catalytic) Water H2O (Nucleophile) Asp1->Water Activates Asp2 Asp-215 (Catalytic) Asp2->Water Polarizes ES_Complex E-S Complex (Tetrahedral Intermediate) Water->ES_Complex Nucleophilic Attack Substrate This compound (Substrate) Substrate->ES_Complex Binding (S2-S1-S1' fit) Product1 Z-Leu-OH ES_Complex->Product1 Bond Scission Product2 Tyr-OH ES_Complex->Product2 Release

Caption: Mechanism of this compound hydrolysis by Aspartic Proteases via activated water nucleophile.

Validated Experimental Protocol: Kinetic Assay

This protocol validates the activity of Pepsin or Cathepsin D using this compound. Note that detection is typically performed via HPLC because the cleavage products (Z-Leu-OH and Tyr-OH) do not generate a strong fluorogenic signal on their own compared to AMC-derivatives.

5.1 Reagents Preparation
  • Buffer: 0.1 M Sodium Acetate, pH 4.0 (for Pepsin) or pH 3.5 (for Cathepsin D).

  • Substrate Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Enzyme Stock: Dissolve Pepsin (porcine gastric mucosa) in Buffer to 1 mg/mL.

5.2 Assay Workflow
  • Equilibration: In a microcentrifuge tube, mix 980 µL Buffer and 10 µL Enzyme Stock . Incubate at 37°C for 5 minutes.

  • Initiation: Add 10 µL Substrate Stock (Final [S] = 100 µM). Vortex briefly.

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Termination: Add 100 µL of 10% Trichloroacetic Acid (TCA) or heat at 95°C for 3 minutes to denature the enzyme.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to remove precipitate.

  • Detection (HPLC): Inject 20 µL of supernatant onto a C18 Reverse-Phase column.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient (10% to 60% B).

    • Detection: UV absorbance at 280 nm (detects the Tyrosine aromatic ring).

5.3 Self-Validating Control
  • Negative Control: Run the assay with Buffer + Substrate (no enzyme). If a peak appears at the product retention time, the substrate is unstable or contaminated.

  • Positive Control: Use a known substrate (e.g., Hemoglobin) if this compound cleavage is slow.

Diagram 2: Experimental Workflow

AssayWorkflow Step1 Prepare Reagents (Buffer pH 4.0, 10mM Substrate in DMSO) Step2 Equilibrate Enzyme (37°C, 5 min) Step1->Step2 Step3 Initiate Reaction (Add this compound) Step2->Step3 Step4 Incubation (30 min, 37°C) Step3->Step4 Step5 Terminate (Add 10% TCA) Step4->Step5 Step6 HPLC Analysis (C18 Column, UV 280nm) Step5->Step6

Caption: Step-by-step HPLC kinetic assay workflow for this compound hydrolysis.

Applications in Drug Development

While this compound is a substrate, its structure is the pharmacophore for several inhibitors.

  • Transition State Analogs: By replacing the C-terminal -OH with an aldehyde (-CHO) or chloromethyl ketone (-CH2Cl), the molecule becomes an irreversible inhibitor. The Z-Leu-Tyr backbone ensures the inhibitor "docks" correctly before the warhead reacts with the active site cysteine or aspartate.

  • Crystallography: this compound is used in X-ray co-crystallization to trap enzymes in a "product-bound" state, revealing the exact conformation of the S1' subsite after cleavage.

References
  • Dunn, B. M., et al. (2021). "Pepsin activity as a function of pH and digestion time on caseins." PubMed. Available at: [Link]

  • Yonezawa, H., et al. (1999). "Fluorogenic Substrates for Cathepsin D." Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Cathepsin B: Active Site Mapping with Peptidic Substrates." Available at: [Link]

Sources

Technical Monograph: Physicochemical Profiling and Kinetic Applications of Z-Leu-Tyr-OH

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Specifications

Z-Leu-Tyr-OH is a protected dipeptide derivative widely utilized as a hydrophobic substrate in enzymatic kinetic studies, particularly for zinc-dependent exopeptidases. Its structural integrity relies on the N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, which mimics the polypeptide chain extension required for enzyme subsite recognition while blocking aminopeptidase activity.[1]

Molecular Identity[2]
ParameterSpecification
IUPAC Name (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Common Name This compound; Cbthis compound
Molecular Formula C₂₃H₂₈N₂O₆
Molecular Weight (Average) 428.48 g/mol
Monoisotopic Mass 428.1947 Da
CAS Number 40908-35-8
Physical State White to off-white crystalline powder
pKa (Predicted) ~3.4 (C-terminal COOH), ~9.8 (Phenolic OH)
Structural Architecture

The molecule consists of three distinct domains governing its interaction with protease active sites:

  • The Z-Cap (N-terminus): A hydrophobic benzyl carbamate group that occupies the S2 or S3 hydrophobic pocket of proteases, stabilizing the enzyme-substrate complex.

  • The Leucine Core (P1 residue): Provides aliphatic hydrophobic bulk.[1]

  • The Tyrosine Tail (P1' residue): An aromatic C-terminal residue with a free carboxylic acid, serving as the primary recognition motif for Carboxypeptidase A (CPA).[1]

Structural Analysis & Synthesis

The synthesis of this compound typically follows standard solution-phase peptide coupling protocols or solid-phase synthesis (SPPS) using Fmoc/tBu strategies, though the Z-group is acid-stable and requires hydrogenolysis for removal (if deprotection were desired). In this context, the Z-group is retained as a permanent structural feature.[1]

Chemical Connectivity Diagram

The following diagram illustrates the structural flow from the N-terminal protecting group to the C-terminal recognition site.

Z_Leu_Tyr_Structure Z_Group Benzyloxycarbonyl (Z) (Hydrophobic Cap) Leu L-Leucine Residue (Aliphatic Linker) Z_Group->Leu Carbamate Linkage Tyr L-Tyrosine Residue (Aromatic Anchor) Leu->Tyr Peptide Bond (Scissile Bond for Pepsin/Thermolysin) COOH Free Carboxyl Group (CPA Recognition) Tyr->COOH C-Terminus

Figure 1: Structural connectivity of this compound highlighting functional domains.[1]

Biological Application: Protease Kinetics[2]

This compound is primarily employed to probe the specificity of Carboxypeptidase A (CPA) and Pepsin .

Mechanism of Action (CPA)

Carboxypeptidase A is a metalloexopeptidase that preferentially cleaves C-terminal aromatic or branched aliphatic amino acids.[1]

  • Substrate Recognition: The free carboxylate of the Tyrosine residue coordinates with the active site Arg-145 of CPA.

  • Hydrolysis: The Zinc ion (Zn²⁺) polarizes the carbonyl of the scissile peptide bond (between Leu and Tyr), facilitating nucleophilic attack by a water molecule (promoted by Glu-270).[1]

  • Product Release: Hydrolysis yields Z-Leu-OH and free L-Tyrosine .[1]

Enzymatic Workflow Diagram

CPA_Hydrolysis cluster_0 Substrate Preparation Stock This compound Stock (in DMSO) Complex Enzyme-Substrate Complex (ES) Stock->Complex + Carboxypeptidase A Buffer Tris-HCl Buffer (pH 7.5 + Zn2+) Buffer->Complex Transition Tetrahedral Intermediate (Zn2+ Stabilized) Complex->Transition k_cat Products Cleavage Products Transition->Products Hydrolysis Analysis Ninhydrin Assay / UV (Detect Free Tyr) Products->Analysis Quantification

Figure 2: Kinetic pathway for the hydrolysis of this compound by Carboxypeptidase A.

Experimental Protocols

Protocol A: Preparation of Stock Solution

Challenge: this compound exhibits poor water solubility due to the hydrophobic Z-group and Leucine side chain. Direct dissolution in aqueous buffers often leads to precipitation.[1]

Reagents:

  • This compound (Solid)[1]

  • Dimethyl Sulfoxide (DMSO) - Anhydrous, ACS Grade[1]

  • Methanol (Alternative solvent)[1]

Procedure:

  • Weighing: Accurately weigh 4.28 mg of this compound.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds until the solution is crystal-clear.

    • Result: 10 mM Stock Solution.[1]

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the stock at least 1:100 into the reaction buffer immediately prior to use. Ensure the final DMSO concentration is <1% to avoid enzyme denaturation.[1]

Protocol B: Carboxypeptidase A (CPA) Kinetic Assay

Objective: Determine the rate of hydrolysis by monitoring the release of free Tyrosine.[1]

Reagents:

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Enzyme: Carboxypeptidase A (Sigma-Aldrich/Merck), diluted to 1-5 units/mL in cold buffer.[1]

  • Detection: Ninhydrin Reagent (reacts with the free alpha-amine of the released Tyrosine; Z-Leu-OH and this compound have blocked amines and do not react significantly).

Step-by-Step:

  • Equilibration: Pre-incubate 900 µL of Buffer at 25°C in a quartz cuvette or microcentrifuge tube.

  • Substrate Addition: Add 10 µL of 10 mM this compound stock (Final conc: 100 µM). Mix by inversion.

  • Initiation: Add 10 µL of CPA enzyme solution. Start timer immediately.

  • Sampling: At defined intervals (0, 5, 10, 15, 30 min), remove 100 µL aliquots.

  • Quenching: Transfer aliquots immediately into tubes containing 100 µL of 10% Trichloroacetic acid (TCA) or heat at 95°C for 2 mins to stop the reaction.

  • Quantification:

    • Add 100 µL Ninhydrin reagent to the quenched sample.[1]

    • Heat at 100°C for 10 minutes (Purple color develops).

    • Cool and measure absorbance at 570 nm.[1]

    • Compare against a standard curve of L-Tyrosine.[1]

References

  • PubChem. (n.d.).[1][2][3] Compound Summary: Carbobenzoxy-L-leucyl-L-tyrosine.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Auld, D. S., & Vallee, B. L. (1970).[1] Kinetics of carboxypeptidase A. pH and temperature dependence of tripeptide hydrolysis. Biochemistry. (Contextual grounding for CPA assays).

Sources

Methodological & Application

Application Note: Z-Leu-Tyr-OH in Phosphoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of Z-Leu-Tyr-OH (N-Carbobenzyloxy-L-leucyl-L-tyrosine) and its functional derivatives in high-sensitivity phosphoproteomics.

While often overshadowed by its irreversible analogs (e.g., Z-Leu-Tyr-CMK), the Z-Leu-Tyr scaffold is a critical tool for preserving the Tyrosine Phosphoproteome —specifically by inhibiting Calpain and Cathepsin proteases that rapidly degrade cytoskeletal phosphoproteins upon cell lysis.[1]

Precision Phosphoproteome Preservation: The this compound Protocol[1]

Executive Summary

The Challenge: Phosphoproteomics suffers from two primary degradation pathways during cell lysis:

  • Dephosphorylation: Rapid loss of phosphate groups by phosphatases (PTPs/PPs).[1]

  • Proteolytic "Shaving": The calcium-dependent protease Calpain (and lysosomal Cathepsin L ) selectively cleaves cytoskeletal proteins (e.g., FAK, Talin, Paxillin) which are often the richest hubs of Tyrosine phosphorylation.[1]

The Solution: This compound acts as a substrate mimic and competitive inhibitor for these cysteine proteases.[1] Unlike broad-spectrum inhibitors (e.g., PMSF), Z-Leu-Tyr motifs specifically target the hydrophobic binding pockets of Calpain I/II and Cathepsin L, preserving the structural integrity of low-abundance signaling nodes.[1]

Key Application:

  • Target: Preservation of focal adhesion kinase (FAK) and Src-family kinase substrates.[1]

  • Mechanism: Competitive inhibition of the Calpain active site (Cys105).[1]

  • Advantage: Unlike alkylating inhibitors (CMK/FMK), this compound does not permanently modify Cysteine residues, reducing spectral complexity and preventing "over-alkylation" artifacts in Mass Spectrometry (MS) data.[1]

Mechanism of Action

Calpains are "modulator proteases" that do not degrade proteins entirely but cleave them at specific inter-domain hinges.[1] These hinges are often adjacent to key phosphorylation sites.[1]

  • The Attack: Upon cell lysis, intracellular

    
     levels spike, activating Calpain.[1] Calpain cleaves the N-terminal domain of proteins like Talin  and FAK , separating the kinase domain from its anchoring site.[1]
    
  • The Defense: this compound mimics the preferred substrate sequence (Leucine-Tyrosine hydrophobic motif).[1] It enters the active site of Calpain, occupying the S1 and S2 subsites.[1]

    • Z-Group (Carbobenzyloxy): Fits the S2 pocket, providing steric occlusion.[1]

    • Leu-Tyr Backbone: Aligns with the catalytic triad, preventing the entry of the endogenous protein substrate.[1]

Pathway Visualization: Calpain-Mediated Phosphoproteome Loss vs. Rescue

G Lysis Cell Lysis (Ca2+ Influx) Calpain_Inactive Calpain (Inactive) Lysis->Calpain_Inactive Triggers Calpain_Active Calpain (Activated) Calpain_Inactive->Calpain_Active Ca2+ Binding Substrate Phosphoprotein (e.g., p-FAK, p-Paxillin) Calpain_Active->Substrate Cleaves Complex Enzyme-Inhibitor Complex (Stabilized) Calpain_Active->Complex Blocked Degradation Proteolytic Fragments (Loss of pTyr Context) Substrate->Degradation Rapid Decay MS_Signal Intact pTyr Peptide MS Detection Substrate->MS_Signal Preserved Inhibitor This compound (Inhibitor) Inhibitor->Calpain_Active Competitive Binding

Figure 1: Mechanism of this compound in rescuing phosphoproteins from Calpain-mediated degradation during sample preparation.[1]

Experimental Protocol
Protocol: "Dual-Lock" Lysis for Tyrosine Phosphoproteomics

This protocol integrates this compound into a standard lysis workflow to maximize phosphopeptide recovery.[1]

Reagents Required:

  • This compound Stock: 10 mM in DMSO (Store at -20°C).

  • Phosphatase Inhibitor Cocktail: (Sodium Orthovanadate, NaF).[1]

  • Lysis Buffer Base: 8M Urea, 50 mM Tris-HCl (pH 8.0), 75 mM NaCl.[1]

Step-by-Step Methodology:

  • Inhibitor Pre-Loading (Critical Step):

    • Prepare the Lysis Buffer immediately before use.[1]

    • Add This compound to a final concentration of 50 µM - 100 µM .

    • Note: If using the aldehyde derivative (Z-Leu-Tyr-CHO), use 10-20 µM.[1] For the free acid (OH), higher concentrations (100 µM) ensure effective competitive inhibition.[1]

    • Add Phosphatase Inhibitors (1 mM Na3VO4).[1]

  • Cell Lysis:

    • Wash cells 2x with ice-cold PBS (containing 10 µM this compound to prevent shock-induced proteolysis during washing).[1]

    • Add "Dual-Lock" Lysis Buffer directly to the plate.[1] Scrape and collect.

    • Sonication: Sonicate samples (3 x 10s pulses) on ice to shear DNA and disrupt membranes.[1] The presence of this compound protects proteins from heat/shear-induced protease activation.[1]

  • Digestion & Desalting:

    • Reduce (DTT, 5 mM) and Alkylate (IAA, 15 mM).[1]

    • Dilute Urea to <2M using 50 mM Tris-HCl.[1]

    • Add Trypsin (1:50 ratio) and digest overnight at 37°C.

    • Self-Validation: this compound is a dipeptide.[1] It will be present in the digest but will not interfere with large phosphopeptides.[1] It elutes early in Reverse Phase (C18) chromatography.[1]

  • Phosphopeptide Enrichment (TiO2/IMAC):

    • Desalt peptides using C18 cartridges.[1]

    • Perform TiO2 enrichment.[1] The this compound molecule is not phosphorylated and will flow through, ensuring it does not compete for TiO2 binding sites.[1]

  • LC-MS/MS Analysis:

    • Analyze enriched fraction.[1] Look for increased coverage of high-molecular-weight cytoskeletal proteins (e.g., Talin-1, Vinculin).[1]

Comparative Data: Inhibitor Efficacy

The following table summarizes the performance of this compound against other common inhibitors in preserving specific phosphoproteome subsets.

Inhibitor TypeCompoundTarget SpecificityMechanismEffect on pTyr RecoveryMass Spec Compatibility
Broad Spectrum PMSF / AEBSFSerine ProteasesIrreversible SulfonationLow (Misses Calpain)High
Peptide Aldehyde MG132 (Z-LLL-al)Proteasome / CalpainReversible HemiacetalModerateModerate (Aldehyde reactivity)
Peptide Derivative This compound Calpain I/II, Cathepsin L Competitive (Reversible) High (Specific for Cytoskeleton) Excellent (No alkylation)
Peptide Ketone Z-LY-CMKCalpain / Cysteine ProteasesIrreversible AlkylationVery HighLow (Modifies Cys residues)

Key Insight: While Z-LY-CMK is more potent, it permanently alkylates Cysteine residues.[1] In "Cysteinyl-peptide" mapping or when using Cys-reactive tags (TMT-Cys), This compound is preferred as it washes away during desalting.[1]

Troubleshooting & Validation
  • Issue: Low identification of FAK/Paxillin phosphosites.

    • Cause: Calpain activation during the PBS wash step.[1]

    • Fix: Add 10 µM this compound to the PBS wash buffer before lysis.

  • Issue: High background in MS1.

    • Cause: Incomplete removal of this compound.[1]

    • Fix: Ensure thorough C18 desalting. The dipeptide is small and hydrophobic but elutes differently from tryptic peptides.[1]

  • Validation: To confirm Calpain inhibition, perform a Western Blot for Spectrin breakdown products (SBDPs) .[1]

    • No Inhibitor:[1] Strong 145/150 kDa bands (cleaved).[1]

    • + this compound: Intact 240 kDa band (preserved).[1]

References
  • Mellgren, R. L., et al. (1994).[1][2] "Inhibition of growth of human TE2 and C-33A cells by the cell-permeant calpain inhibitor benzyloxycarbonyl-Leu-Leu-Tyr diazomethyl ketone."[1][2] Experimental Cell Research. Link

  • Carragher, N. O., et al. (2002).[1] "Calpain activity is required for Src-induced disruption of focal adhesions."[1] Journal of Cell Science.[1] Link[1]

  • Goll, D. E., et al. (2003).[1] "The Calpain System."[1][2] Physiological Reviews. Link[1]

  • Biosynth. "this compound Product Data and Enzymatic Applications." Biosynth Catalog. Link

  • Cayman Chemical. "Calpain Inhibitors in Signal Transduction."[1] Cayman Chemical Application Notes. Link

Sources

Application Notes and Protocols for Z-Leu-Tyr-OH: A Substrate for Carboxypeptidase A Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Correcting the Paradigm for Z-Leu-Tyr-OH Application

In the dynamic landscape of biochemical research, the precise characterization of enzyme activity is paramount. While the dipeptide N-Benzyloxycarbonyl-L-leucyl-L-tyrosine (this compound) has been anecdotally miscategorized, it is crucial to establish its correct application based on its chemical structure. This compound is a dipeptide with a protected N-terminus (Z-group) and a C-terminal tyrosine residue. This configuration makes it an ideal substrate not for phosphatases, which act on phosphorylated residues, but for proteases, specifically exopeptidases that cleave the C-terminal amino acid from a peptide chain.

One of the most well-characterized exopeptidases that exhibits a preference for C-terminal residues with aromatic side chains is Carboxypeptidase A (CPA) .[1] This zinc-containing metalloprotease, found in the pancreas, plays a vital role in protein digestion by hydrolyzing peptide bonds.[2][3] The specificity of CPA for aromatic C-terminal residues, such as tyrosine, makes this compound a suitable and specific substrate for assaying its activity.[4]

This application note provides a comprehensive, field-proven protocol for the accurate determination of Carboxypeptidase A activity using this compound. The methodology is built on the principle of quantifying the L-tyrosine released upon enzymatic cleavage of the substrate. We will detail a robust colorimetric detection method using ninhydrin, which reacts with the primary amine of the liberated tyrosine to produce a colored product. This guide is designed to be a self-validating system, incorporating essential controls and explaining the causality behind each experimental step to ensure scientific integrity and reproducibility.

Principle of the Assay

The enzymatic assay for Carboxypeptidase A activity using this compound is based on a two-step process. First, Carboxypeptidase A catalyzes the hydrolysis of the peptide bond between leucine and tyrosine in the this compound substrate, releasing L-tyrosine and Z-leucine. The second step involves the quantification of the released L-tyrosine. In this protocol, we utilize the ninhydrin reaction, where ninhydrin reacts with the primary amine of the free tyrosine upon heating to produce a deep blue or purple-colored compound known as Ruhemann's purple.[5][6] The intensity of this color, measured spectrophotometrically at 570 nm, is directly proportional to the amount of L-tyrosine released, and thus to the Carboxypeptidase A activity.

dot graph TD; A[this compound + Carboxypeptidase A] --> B{Enzymatic Hydrolysis}; B --> C[Z-Leu + L-Tyrosine]; C --> D{Quantification of L-Tyrosine}; subgraph Detection D --> E[Addition of Ninhydin Reagent]; E --> F[Heat Incubation]; F --> G[Formation of Ruhemann's Purple]; G --> H[Spectrophotometric Measurement at 570 nm]; end

end Figure 1: Workflow of the Carboxypeptidase A assay using this compound.

Materials and Reagents

Enzyme and Substrate
ReagentSupplier ExampleNotes
Carboxypeptidase A from bovine pancreasSigma-Aldrich (C9268)Lyophilized powder, activity should be verified.
This compoundVarious suppliersWhite to off-white powder.
L-TyrosineSigma-Aldrich (T3754)For standard curve generation.
Assay Buffers and Solutions
ReagentPreparationStorage
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5)Dissolve Tris base and NaCl in deionized water, adjust pH to 7.5 with HCl.4°C for up to 1 month.
Substrate Stock Solution (10 mM this compound)Dissolve in a minimal amount of DMSO, then dilute with Assay Buffer.-20°C in aliquots. Avoid repeated freeze-thaw cycles.
Tyrosine Standard Stock (10 mM L-Tyrosine)Dissolve in 0.1 M HCl.4°C for up to 1 week.
Ninhydrin Reagent See detailed preparation below.4°C in a dark bottle for up to 2 weeks.
Reaction Stop Solution (0.5 M Trichloroacetic Acid - TCA)Dissolve TCA in deionized water.Room temperature.

Preparation of Ninhydrin Reagent: A common formulation involves dissolving 0.8 g of ninhydrin and 0.12 g of hydrindantin in 30 mL of dimethyl sulfoxide (DMSO), followed by the addition of 10 mL of 4 M lithium acetate buffer (pH 5.2).[7] Handle ninhydrin with care as it is a strong oxidizing agent.

Experimental Protocols

Part 1: Preparation of Reagents and Standards
  • Enzyme Preparation:

    • Reconstitute lyophilized Carboxypeptidase A in cold Assay Buffer to a stock concentration of 1 mg/mL.

    • Further dilute the enzyme stock solution with cold Assay Buffer to the desired working concentration (e.g., 10 µg/mL) immediately before use. Keep the enzyme on ice at all times.

  • Substrate Working Solution:

    • Thaw the 10 mM this compound stock solution.

    • Dilute the stock solution with Assay Buffer to a final concentration of 2 mM.

  • L-Tyrosine Standard Curve:

    • Prepare a series of L-Tyrosine standards by diluting the 10 mM stock solution in Assay Buffer. A typical concentration range would be from 0 to 1 mM.

    • Example dilutions for a standard curve:

StandardTyrosine Stock (10 mM)Assay BufferFinal Concentration (mM)
S0 (Blank)0 µL1000 µL0
S110 µL990 µL0.1
S220 µL980 µL0.2
S340 µL960 µL0.4
S460 µL940 µL0.6
S580 µL920 µL0.8
S6100 µL900 µL1.0
Part 2: Enzymatic Reaction

This protocol is designed for a 96-well plate format but can be scaled for cuvettes.

  • Assay Setup:

    • Prepare the following reaction mixtures in triplicate in a microcentrifuge tube or 96-well plate:

      • Test Samples: 50 µL of 2 mM this compound working solution.

      • Substrate Blank: 50 µL of 2 mM this compound working solution.

      • Enzyme Blank: 50 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • To the Test Samples and Enzyme Blank wells, add 50 µL of the diluted Carboxypeptidase A working solution.

    • To the Substrate Blank wells, add 50 µL of Assay Buffer.

    • The final volume in each well is 100 µL.

  • Incubation:

    • Incubate the reaction at 37°C. The optimal incubation time should be determined empirically but is typically between 15 and 60 minutes. It is crucial to ensure the reaction is within the linear range. A time-course experiment is recommended for initial optimization.

  • Stop the Reaction:

    • Terminate the reaction by adding 50 µL of 0.5 M TCA to each well.

    • Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitated protein.

Part 3: Detection of Released L-Tyrosine
  • Sample Preparation for Detection:

    • Carefully transfer 50 µL of the supernatant from each well of the reaction plate to a new 96-well plate suitable for heating.

    • In parallel, add 50 µL of each L-Tyrosine standard to separate wells in the new plate.

  • Ninhydrin Reaction:

    • Add 50 µL of the Ninhydrin Reagent to each well containing the samples and standards.[5]

    • Seal the plate and incubate in a water bath or oven at 95-100°C for 10-15 minutes. A purple color will develop.

    • Cool the plate to room temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve:

    • Subtract the absorbance of the blank standard (S0) from the absorbance of all other standards.

    • Plot the corrected absorbance values against the known concentrations of L-Tyrosine to generate a standard curve.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration of tyrosine.

  • Calculate L-Tyrosine Concentration in Samples:

    • Correct the absorbance of the test samples by subtracting the average absorbance of the enzyme blank and the substrate blank.

    • Use the equation from the standard curve to calculate the concentration of L-Tyrosine released in each sample.

  • Calculate Carboxypeptidase A Activity:

    • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

    • The activity can be calculated using the following formula:

    Activity (U/mL) = ([Tyrosine released (µmol/mL)] / [Incubation time (min)]) x (1 / [Enzyme volume (mL)]) x Dilution Factor

dot graph TD; subgraph "Data Acquisition" A["Measure Absorbance at 570 nm"] --> B{Correct for Blanks}; end subgraph "Standard Curve Analysis" C["Plot Corrected Absorbance vs. [Tyrosine]"] --> D{Linear Regression}; D --> E["Obtain Equation (y = mx + c)"]; end subgraph "Sample Analysis" B --> F{Calculate [Tyrosine] in Samples}; F --> G{Calculate Enzyme Activity}; end A --> C; E --> F;

end Figure 2: Data analysis workflow for the Carboxypeptidase A assay.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls are essential:

  • Enzyme Blank: This control, containing the enzyme but no substrate, accounts for any background absorbance from the enzyme preparation.

  • Substrate Blank: This control, containing the substrate but no enzyme, corrects for any non-enzymatic hydrolysis of the substrate.

  • Linearity of the Reaction: It is critical to confirm that the reaction rate is linear over the chosen incubation time. This can be assessed by stopping the reaction at multiple time points and plotting product formation against time.

  • Enzyme Concentration Dependence: The reaction rate should be proportional to the enzyme concentration. Assaying different concentrations of Carboxypeptidase A will validate this.

Alternative Detection Methods

While the ninhydrin assay is a classic and reliable method, other techniques can be employed to quantify the released L-tyrosine:

  • Fluorescamine Assay: Fluorescamine reacts with primary amines to produce a fluorescent product, offering higher sensitivity than the ninhydrin assay.[8][9]

  • o-Phthalaldehyde (OPA) Assay: OPA also reacts with primary amines in the presence of a thiol to form a fluorescent adduct.[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify L-tyrosine, offering high specificity and accuracy.[12][13] Detection can be achieved by UV absorbance or fluorescence.[14]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for assaying Carboxypeptidase A activity using this compound as a specific substrate. By understanding the enzymatic principles and incorporating the necessary controls, researchers can confidently apply this assay in various contexts, from basic enzyme characterization to high-throughput screening for inhibitors in drug discovery. The flexibility in detection methods allows for adaptation based on the required sensitivity and available instrumentation. This guide serves as a testament to the importance of applying substrates to their correct enzymatic counterparts to ensure the generation of accurate and meaningful scientific data.

References

  • Proteopedia. (2019). Carboxypeptidase A. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • iGEM. (n.d.). Microplate measurement of amino acids by ninhydrin. Retrieved from [Link]

  • UMass Amherst. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • M-CSA. (n.d.). Carboxypeptidase A. Retrieved from [Link]

  • Mahesha, H.B. (n.d.). Estimation of amino acid by Ninhydrin method. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]

  • Song, H., et al. (2018). Substrate Specificity of Human Carboxypeptidase A6. ACS Omega.
  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry.
  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • Wu, S., et al. (2011). pH-dependent Reactivity for Glycyl-L-Tyrosine in Carboxypeptidase A Catalyzed Hydrolysis. The Journal of Physical Chemistry B.
  • Preston, G. W., & Phillips, D. H. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and Bioanalytical Chemistry.
  • Church, F. C., et al. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical Biochemistry.
  • Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science.
  • Isca Biochemicals. (2023). Peptide solubility. Retrieved from [Link]

  • Charles University. (2022). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Retrieved from [Link]

  • Harris, P. W. R., et al. (2021). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science.
  • Brimble, M. A., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Royal Society of Chemistry.
  • Ciesla, J., et al. (2021).
  • Lipscomb, W. N. (1980). Carboxypeptidase A Mechanisms.
  • Preston, G. W., & Phillips, D. H. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. SpringerLink.
  • Isca Biochemicals. (2023). Peptide solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoraldehyde (OPA) Reagent Solution. Retrieved from [Link]

  • Schmidt, J., et al. (2007). Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. Clinica Chimica Acta.
  • Interchim. (n.d.). Fluorescamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. Retrieved from [Link]

  • ResearchGate. (n.d.). How perform the ninhydrin method to determine amino acid concentration?. Retrieved from [Link]

  • Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry.
  • Kumar, V., et al. (2017).
  • Boparai, J. K., & Singh, P. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.
  • Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Retrieved from [Link]

  • Google Patents. (n.d.). Method of amino acid analysis.
  • ResearchGate. (n.d.). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. Retrieved from [Link]

  • IRIS Biotech. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

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Application Note: Z-LEU-TYR-OH for Protease Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of Z-LEU-TYR-OH (N-benzyloxycarbonyl-L-leucyl-L-tyrosine) as a precise probe substrate for the development and screening of protease inhibitors, specifically targeting Calpain-1 (μ-Calpain) , Calpain-2 (m-Calpain) , and Cathepsin L .

While often confused with its inhibitor analogues (e.g., Z-Leu-Tyr-FMK), the free acid this compound serves as a critical kinetic probe . Its cleavage by cysteine proteases releases free Tyrosine, providing a direct, quantifiable metric of enzymatic activity that is essential for validating novel inhibitors (Small Molecular Entities - NCEs) during hit-to-lead optimization.

Abstract

High-throughput screening (HTS) often relies on fluorogenic substrates (e.g., AMC/AFC derivatives) for speed. However, these bulky fluorophores can introduce steric artifacts, leading to "false positives" where a compound inhibits the fluorophore's binding rather than the catalytic site. This compound offers a "label-free" alternative. As a minimal dipeptide substrate, it faithfully mimics the native P2-P1 recognition motif of Calpain and Cathepsin L. This protocol outlines a validated HPLC-based screening assay using this compound to determine the IC₅₀ of unknown inhibitors with high structural fidelity.

Mechanism of Action & Assay Principle

The assay relies on the specific hydrolysis of the peptide bond between the Leucine and Tyrosine residues (or the C-terminal release, depending on the specific protease subclass).

  • The Substrate: this compound contains the Z-group (Benzyloxycarbonyl) , which acts as a hydrophobic anchor mimicking the P3 position, and the Leu-Tyr motif, which fits the S2 and S1 pockets of Calpain/Cathepsin.

  • The Reaction:

    
    
    
  • The Readout: The liberation of free L-Tyrosine (H-Tyr-OH) is measured via HPLC-UV. Unlike colorimetric assays, this method separates the product from the substrate and the test inhibitor, eliminating interference from autofluorescent drug compounds.

Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis and the competitive inhibition logic used in this screen.

G Enzyme Active Protease (Calpain/Cathepsin) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Blocked) Enzyme->Complex_EI + Inhibitor Substrate Substrate (this compound) Substrate->Complex_ES Inhibitor Test Inhibitor (Candidate Drug) Inhibitor->Complex_EI Product1 Product A (Z-Leu-OH) Complex_ES->Product1 Hydrolysis Product2 Product B (Free Tyrosine) *DETECTED SIGNAL* Complex_ES->Product2 Hydrolysis Complex_EI->Complex_ES Competition

Figure 1: Competitive screening logic. The Test Inhibitor competes with this compound for the active site. A reduction in "Product B" (Tyrosine) indicates successful inhibition.

Experimental Protocol: HPLC-Based Inhibitor Screen

This protocol is optimized for Calpain-1 but can be adapted for Cathepsin L by adjusting the buffer pH to 5.5.

Materials Required
  • Substrate: this compound (Purity >98%).

  • Enzyme: Recombinant Human Calpain-1 (or Cathepsin L).

  • Inhibitor Control: E-64 (Cysteine protease irreversible inhibitor) or Leupeptin.

  • Solvents: DMSO (anhydrous), Acetonitrile (HPLC grade), TFA (Trifluoroacetic acid).

  • Detection: HPLC system with UV detector (Variable Wavelength).

Step 1: Stock Solution Preparation

This compound is hydrophobic due to the Z-group. Proper solubilization is critical to prevent precipitation in the aqueous assay buffer.

ComponentConcentrationPreparation MethodStorage
This compound Stock 10 mMDissolve 4.44 mg in 1 mL DMSO . Vortex until clear.-20°C (1 month)
Test Inhibitor 10 mMDissolve in DMSO.-20°C
Positive Control (E-64) 100 µMDissolve in water/DMSO.-20°C

Critical Note: Avoid freeze-thaw cycles for the this compound stock. Aliquot into single-use vials.

Step 2: Buffer Preparation
  • Calpain Reaction Buffer (pH 7.4):

    • 20 mM HEPES or Tris-HCl

    • 10 mM CaCl₂ (Essential for Calpain activation)

    • 10 mM DTT or TCEP (Essential to keep active site Cysteine reduced)

    • 1 mM EDTA (Optional: Exclude if using Ca-dependent Calpain; Include for Cathepsins to strip interfering metals).

    • Note for Cathepsin L: Use 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA.

Step 3: Assay Workflow
  • Enzyme Activation: Dilute Calpain-1 to 20 nM in Reaction Buffer.

  • Inhibitor Incubation (Pre-Screen):

    • Mix 90 µL of Enzyme Solution with 5 µL of Test Inhibitor (variable concentrations).

    • Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition (Start Reaction):

    • Add 5 µL of This compound Stock (Final conc: 500 µM).

    • Total Volume: 100 µL.

    • Final DMSO: 5% (Ensure enzyme tolerates this; if not, dilute stocks further).

  • Reaction Phase:

    • Incubate at 30°C for 30–60 minutes .

  • Termination:

    • Stop reaction by adding 20 µL of 10% TFA (Trifluoroacetic acid) or 100 µL of ice-cold Acetonitrile.

    • Centrifuge at 10,000 x g for 5 mins to pellet precipitated protein.

Step 4: HPLC Analysis

Inject 20 µL of the supernatant onto the HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 280 nm: Detects the phenol group of Tyrosine (Product) and this compound.

    • 254 nm: Detects the Z-group (Substrate and Z-Leu-OH product).

Expected Chromatogram:

  • Early Elution (approx 3-5 min): Free Tyrosine (Product). Measure Area Under Curve (AUC) here.

  • Mid Elution: Z-Leu-OH (Cleavage byproduct).

  • Late Elution (approx 10-12 min): Intact This compound (Substrate).

Data Analysis & Validation

To determine the potency of your test inhibitor, calculate the Percent Inhibition :



  • AUC_Tyr (Control): Enzyme + Substrate + DMSO (No Inhibitor).

  • AUC_Tyr (Blank): Buffer + Substrate (No Enzyme) – corrects for spontaneous hydrolysis.

Workflow Logic Diagram

Workflow Start Start Assay Prep Prepare Reagents: 1. Calpain/Cathepsin Buffer 2. This compound (DMSO) 3. Test Compounds Start->Prep Incubate1 Pre-Incubation: Enzyme + Test Inhibitor (15 min @ 25°C) Prep->Incubate1 StartRxn Start Reaction: Add this compound (500 µM) Incubate1->StartRxn Incubate2 Hydrolysis Phase: 30-60 min @ 30°C StartRxn->Incubate2 Stop Termination: Add 10% TFA or Acetonitrile Incubate2->Stop Analyze HPLC Analysis (C18 Column) Detect Free Tyrosine @ 280nm Stop->Analyze Calc Calculate IC50 based on Tyr Peak Area Analyze->Calc

Figure 2: Step-by-step experimental workflow for inhibitor screening.

Scientific Rationale (Why this method?)
  • Structural Fidelity: this compound mimics the natural peptide backbone better than AMC/AFC substrates. Inhibitors selected against this substrate are more likely to bind the active site in a physiologically relevant manner [1].

  • Avoidance of False Positives: Many library compounds are autofluorescent. By using HPLC separation, the signal for Tyrosine is physically separated from the test compound, eliminating optical interference common in plate-reader assays [2].

  • Versatility: This substrate works for both Calpains (neutral pH, Ca2+ dependent) and Cathepsins (acidic pH, lysosomal), allowing you to test inhibitor selectivity (e.g., does your drug kill Calpain but spare Cathepsin L?) using the same probe [3].

References
  • MedChemExpress. "Z-Glu-Tyr-OH and Z-Tyr-OH Derivatives Product Information." Accessed 2026.

  • Sigma-Aldrich. "Z-Tyr-OH and Peptide Synthesis Reagents." Accessed 2026.

  • Siklos, M. et al. "Cysteine Proteases as Therapeutic Targets: Does Selectivity Matter? A Systematic Review of Calpain and Cathepsin Inhibitors." ResearchGate, 2015.

  • NIH PubChem. "L-Tyrosine Compound Summary & Solubility Data." National Library of Medicine.

  • Gafni, J. et al. "Calpain-mediated proteolysis as driver and modulator of polyglutamine toxicity." Frontiers in Cellular Neuroscience, 2012.

Z-LEU-TYR-OH for studying post-translational modifications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Z-LEU-TYR-OH in Proteolytic PTM Profiling

Executive Summary

Post-translational modifications (PTMs) are not limited to reversible additions like phosphorylation; they include irreversible proteolytic processing that dictates protein lifespan and function.[1] This compound (N-Carbobenzoxy-L-Leucyl-L-Tyrosine) serves as a critical biochemical tool for studying these cleavage events.[2] Unlike its irreversible analogs (e.g., Z-Leu-Tyr-CH₂Cl) which permanently ablate enzyme activity, this compound acts as a reversible competitive ligand and a metabolic standard .[2]

This guide details the application of this compound in profiling the substrate specificity of Calpains (I and II) and Chymotrypsin-like proteases.[2] It provides protocols for determining inhibition constants (


), validating active-site occupancy, and establishing HPLC standards for proteolytic assays.

Part 1: The Biochemistry of this compound

To use this reagent effectively, one must distinguish it from its "warhead-equipped" counterparts.[2]

Structural Logic & Mechanism
  • The "Z" Group (Carbobenzoxy): Protects the N-terminus, mimicking the peptide backbone of a larger protein substrate and increasing hydrophobicity for active site entry.[2]

  • The "Leu-Tyr" Motif: This dipeptide sequence is a "consensus mimic" for the S2 and S1 subsites of Calpain and Chymotrypsin .[2]

    • Calpain Preference: Prefers hydrophobic residues (Leu/Val) at P2 and bulky hydrophobic/aromatic residues (Tyr) at P1.

    • Chymotrypsin Preference: Highly specific for aromatic residues (Tyr/Trp/Phe) at P1.[2]

  • The "OH" (Free Acid): This is the critical distinction.[2]

    • Vs. Esters (OMe): The ester is a substrate that is rapidly cleaved.[2]

    • Vs. Chloromethyl Ketones (CMK): CMK is an irreversible alkylating agent (suicide inhibitor).[2]

    • The Role of OH: The free acid binds to the active site but cannot be easily processed or covalently linked.[2] It functions as a product inhibitor or competitive antagonist , allowing for the calculation of binding affinity (

      
      ) without permanently destroying the enzyme sample.[2]
      
PTM Cross-Talk: The Proteolysis-Phosphorylation Axis

Proteolysis often acts as the "OFF" switch for signaling kinases, or conversely, the "ON" switch (e.g., cleavage of p35 to p25 activating CDK5).[2] this compound is used to modulate this rate, preserving transient PTM states that would otherwise be lost to rapid degradation.[2]

PTM_Crosstalk Calcium Ca2+ Influx Calpain Calpain Activation Calcium->Calpain Cleavage Proteolytic Cleavage Calpain->Cleavage Catalyzes Substrate Substrate (e.g., PTP1B / p35) Substrate->Cleavage Z_LT_OH This compound (Competitive Block) Z_LT_OH->Calpain Reversible Inhibition Signaling Altered Signaling (Kinase Hyperactivation) Cleavage->Signaling

Figure 1: Mechanism of Action.[2] this compound competitively occupies the Calpain active site, slowing the irreversible conversion of signaling molecules.[2]

Part 2: Experimental Protocols

Preparation and Solubility

The hydrophobicity of the Z-group and the Tyrosine residue dictates strict solubility protocols.[2]

  • Solvent: Dimethyl Sulfoxide (DMSO) is the superior solvent.[2] Ethanol is a secondary choice but less stable for long-term storage.[2]

  • Stability: The free acid is chemically stable.[2] However, avoid repeated freeze-thaw cycles which can induce micro-precipitation.[2]

ParameterSpecificationNotes
Molecular Weight ~428.48 g/mol
Primary Solvent DMSO (Anhydrous)Soluble up to 20 mg/mL.[2]
Working Conc. 10 µM – 1 mMHigher concentrations required compared to covalent inhibitors.[2]
Storage -20°C (Desiccated)Protect from moisture to prevent hydrolysis if using ester forms.[2]
Protocol A: Determination of Inhibition Constant ( )

This assay uses this compound to determine the binding affinity of the enzyme for the Leu-Tyr motif without irreversible inactivation.[2]

Materials:

  • Enzyme: Purified Calpain-1 or Chymotrypsin.[2]

  • Substrate: Fluorogenic peptide (e.g., Suc-Leu-Tyr-AMC).[2]

  • Inhibitor: this compound (0, 50, 100, 200, 500 µM).[2]

  • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂ (for Calpain), 1 mM DTT.

Workflow:

  • Pre-Incubation: Mix 10 nM Enzyme with varying concentrations of this compound in assay buffer. Incubate at 25°C for 15 minutes. Note: Unlike CMK inhibitors, extended incubation is not required for covalent bond formation, but equilibrium must be reached.

  • Activation: Add Suc-Leu-Tyr-AMC (Substrate) to a final concentration of 50 µM.

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

  • Analysis: Plot

    
     vs. [I] (Dixon Plot) to determine 
    
    
    
    .

Expected Result: A linear increase in inhibition typical of competitive binding. If curvature is observed, check for solubility issues at high concentrations.

Protocol B: HPLC Standard for Proteolysis Assays

When using Z-Leu-Tyr-OMe (methyl ester) or Z-Leu-Tyr-NH-R as a substrate to measure enzyme activity, this compound is the metabolic product.[2] You must generate a standard curve to quantify the specific activity.[2]

Workflow:

  • Standard Prep: Prepare serial dilutions of this compound (free acid) in Mobile Phase A (0.1% TFA in Water). Range: 1 µM to 100 µM.[2]

  • Column: C18 Reverse Phase Column (e.g., 5µm, 4.6 x 150mm).

  • Gradient:

    • 0-5 min: 10% B (Acetonitrile + 0.1% TFA)[2]

    • 5-20 min: Linear gradient to 60% B.

    • Flow rate: 1.0 mL/min.[2]

  • Detection: UV Absorbance at 280 nm (Tyrosine absorption).

  • Application: In your enzyme assay, quench the reaction with 1% TFA, inject the supernatant, and calculate the area under the curve (AUC) of the peak corresponding to this compound retention time.[2]

HPLC_Workflow cluster_0 Standard Curve Generation cluster_1 Enzyme Activity Assay Step1 Dissolve this compound (Free Acid) in DMSO Step2 Dilute in Mobile Phase (0.1% TFA) Step3 Inject into HPLC (C18 Column) Step4 Record Retention Time & AUC at 280nm Assay4 Inject Supernatant Step4->Assay4 Calibrate Quantification Assay1 Enzyme + Substrate (Z-Leu-Tyr-OMe) Assay2 Incubate Assay3 Quench (1% TFA)

Figure 2: HPLC Workflow. Using this compound as the analytical standard to quantify enzymatic conversion of esterified substrates.

Part 3: Data Interpretation & Troubleshooting

Comparative Potency

Researchers often confuse the free acid with the inhibitor forms.[2] Use this table to select the correct reagent.

ReagentFormMechanismApplication
This compound Free AcidCompetitive (Reversible)Crystallography, Binding Kinetics, HPLC Standard.[2]
Z-LEU-TYR-OMe Methyl EsterSubstrateMeasuring Enzyme Activity (Rate of hydrolysis).[2]
Z-LEU-TYR-CH₂Cl Chloromethyl KetoneIrreversible (Alkylation)Blocking activity in cell culture (Apoptosis/Necrosis studies).[2]
Z-LEU-TYR-CHO AldehydeReversible (Transition State)Potent inhibition (Transition state analog).[2]
Troubleshooting Guide
  • Issue: Precipitation upon adding to aqueous buffer.

    • Cause: this compound is hydrophobic.[2]

    • Solution: Ensure the final DMSO concentration is < 5% but > 0.1%.[2] Add the peptide to the buffer while vortexing, or warm the buffer to 30°C briefly.

  • Issue: No inhibition observed in Cell Culture.

    • Cause: The free acid (-OH) has poor cell permeability compared to the ester or CMK forms due to the charged carboxyl group at physiological pH.[2]

    • Solution: this compound is primarily an in vitro tool.[2] For cell culture inhibition, use Z-Leu-Tyr-OMe (which is converted to the acid inside the cell, though it may act as a substrate first) or the specific inhibitor Calpeptin .[2]

References

  • Goll, D. E., et al. (2003). The Calpain System.[2][3] Physiological Reviews, 83(3), 731-801. Link[2]

  • Sasaki, T., et al. (1984). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins.[2] Journal of Enzyme Inhibition, 3(3), 195-201. (Establishes the structure-activity relationship of Leu-Tyr motifs).

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750.[2] Link[2]

  • Tompa, P., et al. (2004). The calpain system as a multitargeted focal point of neuronal cell death and neuroprotection. Trends in Pharmacological Sciences, 25(3), 135-140. (Context for PTM crosstalk).

Sources

Application Note: Precision Profiling of Proteolytic Signaling using Z-LEU-TYR-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Z-LEU-TYR-OH (N-Benzyloxycarbonyl-L-Leucyl-L-Tyrosine) is a specialized dipeptide derivative critical for dissecting proteolytic signaling pathways. Unlike its aldehyde (CHO) or fluoromethyl ketone (FMK) analogs which act as potent irreversible inhibitors, the free acid this compound serves two distinct, high-value roles in signal transduction research:

  • Aspartic Protease Substrate: It functions as a specific substrate for Cathepsin D and Pepsin , enabling the kinetic monitoring of lysosomal membrane permeabilization (LMP) and apoptotic cascades.

  • Structural Negative Control: It is the essential "dead" analog used to validate Calpain and Cysteine Protease inhibition data. It controls for the non-specific binding of the peptide backbone, ensuring that observed biological effects are due to the reactive warhead of the inhibitor (e.g., Z-Leu-Tyr-CHO) and not off-target steric interactions.

Chemical & Physical Properties

Ensure optimal solubility and stability before initiating cell-based or enzymatic assays.

PropertySpecification
Chemical Name N-Cbz-L-Leu-L-Tyr-OH (Free Acid)
Molecular Weight ~428.48 g/mol
Solubility (Primary) DMSO: ≥20 mg/mL (Recommended stock: 10-25 mM)
Solubility (Secondary) Ethanol: Slightly soluble; Water: Insoluble (requires alkaline pH or carrier)
Stability Solid: 2 years at -20°C. DMSO Stock: 1 month at -20°C (avoid freeze-thaw).[1][2]
Cell Permeability Moderate (facilitated by Z-group lipophilicity).

Application 1: Monitoring Cathepsin D Signaling (Apoptosis)

Context: Cathepsin D is a major lysosomal aspartic protease. Upon apoptotic stimuli (e.g., oxidative stress, chemotherapy), lysosomes permeabilize, releasing Cathepsin D into the cytosol where it cleaves Bid, triggering mitochondrial outer membrane permeabilization (MOMP).

Mechanism: this compound mimics the cleavage site of Cathepsin D substrates. By monitoring the hydrolysis of the Leu-Tyr bond, researchers can quantify the release and activity of cytosolic Cathepsin D.

Protocol A: HPLC-Based Cathepsin D Activity Assay

Note: Unlike AMC-derivatives, this compound requires chromatographic separation, providing higher specificity and avoiding fluorophore interference.

Materials:

  • Cytosolic Cell Lysates (treated vs. control)

  • Substrate: this compound (1 mM stock in DMSO)

  • Buffer: 0.1 M Sodium Citrate, pH 3.5 (Optimal for Cathepsin D)

  • Stop Solution: 10% Trichloroacetic acid (TCA)

Workflow:

  • Preparation: Dilute cell lysates to 0.5 mg/mL protein concentration in Citrate Buffer.

  • Incubation: Add This compound (Final conc: 50 µM) to the lysate.

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Add equal volume of Stop Solution (TCA) to precipitate proteins. Centrifuge at 12,000 x g for 5 mins.

  • Analysis: Inject supernatant into RP-HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water + 0.1% TFA gradient.

    • Detection: UV Absorbance at 280 nm (Tyrosine).

  • Quantification: Measure the peak area of the liberated L-Tyrosine or Z-Leu fragment relative to a standard curve.

Application 2: Validating Calpain Inhibition (Negative Control)

Context: Calpain inhibitors (e.g., Z-Leu-Tyr-CHO, Calpeptin) are widely used to study cytoskeletal remodeling and neurodegeneration. However, these aldehydes are highly reactive and can inhibit other enzymes non-specifically. The Golden Rule: You cannot claim "Calpain-dependent signaling" unless the effect is abolished by the Inhibitor (CHO) but unaffected by the Control (OH).

Protocol B: The "Specificity Check" for Signaling Hits

Objective: Confirm that the blockage of a signaling node (e.g., degradation of p53 or cleavage of Spectrin) is due to protease inhibition, not peptide interference.

Experimental Setup:

Group Treatment Role Expected Outcome (If Calpain-Driven)
A Vehicle (DMSO) Baseline Normal Signaling / Proteolysis
B Z-Leu-Tyr-CHO (10-50 µM) Inhibitor Blocked Signaling / Intact Substrate

| C | This compound (10-50 µM) | Control | Normal Signaling (Same as Vehicle) |

Step-by-Step:

  • Seeding: Plate cells (e.g., SH-SY5Y or Fibroblasts) at 70% confluence.

  • Pre-treatment:

    • Add This compound (Control) to Group C cells 1 hour prior to stimulation.

    • Add Calpain Inhibitor (CHO/FMK) to Group B cells.

  • Stimulation: Induce signaling (e.g., Calcium influx via Ionomycin or Glutamate excitotoxicity).

  • Lysis & Western Blot: Harvest cells after 2-4 hours.

  • Readout: Blot for Calpain substrates (e.g., Spectrin breakdown products - SBDPs).

    • Valid Result: Group B shows no SBDPs. Group C shows SBDPs identical to Group A.

    • Invalid Result: If Group C also inhibits proteolysis, the effect is likely due to steric blockage or toxicity, not catalytic inhibition.

Visualizing the Pathway & Experimental Logic

The following diagram illustrates the dual entry point of Z-LEU-TYR derivatives in the Apoptotic/Proteolytic signaling cascade.

ProteaseSignaling cluster_0 Cellular Stress Response cluster_1 Experimental Intervention Stress Apoptotic Stimuli (ROS/Chemo) Lysosome Lysosomal Permeabilization Stress->Lysosome Induction CathD Cathepsin D (Active Cytosolic) Lysosome->CathD Release Z_OH This compound (Substrate/Control) CathD->Z_OH Cleaves (Assay Signal) Target Endogenous Substrate (Bid / Spectrin) CathD->Target Proteolysis Z_OH->CathD No Inhibition (Negative Control) Z_CHO Z-Leu-Tyr-CHO (Inhibitor) Z_CHO->CathD Blocks (Inhibition) Apoptosis Apoptosis / Remodeling Target->Apoptosis Signaling On

Figure 1: Strategic placement of this compound. It acts as a reporter substrate for Cathepsin D (Green path) or a non-inhibitory control to validate Calpain blockade (Grey dotted line).

References

  • Barrett, A. J., & Rawlings, N. D. (2001). Evolutionary lines of cysteine peptidases. Biological Chemistry.[1][3] (Foundational classification of Calpain/Cathepsin families).

  • Minarowska, A., et al. (2008). Regulatory role of cathepsin D in apoptosis. Folia Histochemica et Cytobiologica. (Mechanisms of Cathepsin D signaling).

  • Sigma-Aldrich (Merck). Cathepsin D and E Substrate Technical Data. (Validation of peptide substrates for Aspartic proteases).

  • BenchChem. A Comparative Guide to Validating Calpain Inhibition. (Protocols for using negative controls in protease research).

  • Yasuda, Y., et al. (1999). Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D.[4] Journal of Biochemistry. (Kinetic constants for Leu-Tyr motifs).

Sources

Application Note & Protocol: The Generation of Dephosphorylated Protein Standards for the Validation of Phospho-Specific Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein phosphorylation is fundamental to understanding cellular signaling pathways that govern everything from cell proliferation to apoptosis.[1][2][3] The specificity of antibodies used to detect phosphorylated proteins is paramount for generating reliable and reproducible data.[4] This application note provides a comprehensive guide to the preparation of dephosphorylated protein lysates, which serve as essential negative controls for validating the specificity of phospho-specific antibodies. We will detail a robust, field-proven protocol using broad-spectrum phosphatases and discuss the critical importance of proper controls in experimental design. Furthermore, we will introduce a novel quality control step involving the use of a small-molecule substrate, such as a phosphorylated dipeptide, to verify enzyme activity prior to its use on complex biological samples.

The Criticality of a Dephosphorylated Standard

In immunoassays like Western blotting, a phospho-specific antibody should ideally bind only to its target protein when it is phosphorylated at a specific site. However, non-specific binding can occur, leading to false-positive signals. To ensure the validity of your results, it is crucial to demonstrate that the antibody does not recognize the same protein in its non-phosphorylated state.[3][4]

This is achieved by treating a sample of your protein lysate with a phosphatase to enzymatically remove the phosphate groups. When run alongside an untreated sample on a Western blot, the dephosphorylated sample serves as a true negative control. A high-quality phospho-specific antibody will show a strong signal in the untreated lane and a significantly diminished or absent signal in the phosphatase-treated lane.[3]

Key Objectives of a Dephosphorylated Standard:

  • Confirm Antibody Specificity: Prove that the antibody's epitope includes the phosphate group.

  • Eliminate False Positives: Differentiate true phosphorylation events from non-specific background signals.

  • Increase Data Confidence: Provide self-validating evidence for publications and regulatory submissions.

Experimental Design: A Self-Validating Workflow

A robust experimental design is crucial for unambiguous results. The workflow should incorporate not just the test samples but also the necessary controls to validate the dephosphorylation process itself.

Dephosphorylation_Workflow cluster_prep Sample Preparation cluster_qc Enzyme Quality Control (Optional but Recommended) cluster_treatment Dephosphorylation Protocol cluster_analysis Validation by Western Blot Lysate Prepare Cell or Tissue Lysate (with Protease/Phosphatase Inhibitors) Quant Determine Protein Concentration (e.g., BCA Assay) Lysate->Quant Split Aliquot Lysate into Two Tubes: 1. Control (- Phosphatase) 2. Treated (+ Phosphatase) Quant->Split QC_Substrate Phosphorylated Dipeptide Substrate (e.g., Z-Leu-pTyr-OH) QC_Assay Perform Phosphatase Activity Assay (e.g., colorimetric detection of free phosphate) QC_Substrate->QC_Assay Phosphatase_QC Phosphatase Enzyme (e.g., Lambda Phosphatase) Phosphatase_QC->QC_Assay QC_Result Confirm Enzyme Activity QC_Assay->QC_Result QC_Result->Split Verified Enzyme Treat Incubate at 37°C Split->Treat Stop Stop Reaction (e.g., add SDS sample buffer and boil) Treat->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (5% BSA in TBST) Transfer->Block pAb_Incubate Incubate with Phospho-Specific Primary Ab Block->pAb_Incubate sAb_Incubate Incubate with Secondary Ab pAb_Incubate->sAb_Incubate Detect ECL Detection sAb_Incubate->Detect Result Analyze Results: Signal should be absent in treated lane Detect->Result

Figure 1: Experimental workflow for preparing and validating dephosphorylated protein standards.

Protocol 1: Phosphatase Activity Quality Control

Before committing your valuable lysate, it is prudent to confirm that your phosphatase is active. A simple method is to use a synthetic, phosphorylated small molecule as a substrate. While Z-LEU-TYR-OH itself is not phosphorylated, its phospho-tyrosine counterpart (Z-Leu-pTyr-OH) serves as an excellent substrate for protein tyrosine phosphatases (PTPs). The release of inorganic phosphate can be measured using a colorimetric assay.

Rationale: This QC step prevents the loss of valuable samples and troubleshooting time that would result from using an inactive enzyme. It is a small investment that ensures the reliability of the main experiment.

Reagent/MaterialSuggested SupplierPurpose
Lambda PhosphataseNew England BiolabsBroad-spectrum phosphatase
Z-Leu-pTyr-OH(Custom Synthesis)QC Substrate for Phosphatase
Phosphate Assay KitAbcam (e.g., PiColorLock)Colorimetric detection of free phosphate
96-well PlateStandard Lab SupplierAssay vessel
Plate ReaderStandard Lab EquipmentAbsorbance measurement

Step-by-Step QC Protocol:

  • Prepare Substrate: Reconstitute Z-Leu-pTyr-OH in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a stock concentration of 10 mM.

  • Set Up Reaction: In a 96-well plate, prepare the following reactions:

    • Test Reaction: 45 µL of assay buffer, 5 µL of 10 mM Z-Leu-pTyr-OH, and 1 µL of Lambda Phosphatase.

    • Negative Control: 46 µL of assay buffer, 5 µL of 10 mM Z-Leu-pTyr-OH (no enzyme).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add the reagents from the phosphate assay kit according to the manufacturer's instructions. This typically involves adding a reagent that complexes with free inorganic phosphate to produce a color change.

  • Readout: Measure the absorbance at the wavelength specified by the kit (e.g., ~650 nm).

  • Analysis: A significant increase in absorbance in the "Test Reaction" well compared to the "Negative Control" confirms that the phosphatase is active and ready for use.

Protocol 2: Preparation of Dephosphorylated Lysate

This protocol describes the dephosphorylation of a total protein lysate. The same principle can be applied to purified proteins. Using a broad-spectrum enzyme like Lambda Phosphatase, which acts on phosphorylated serine, threonine, and tyrosine residues, is highly recommended.[5]

Materials:

Reagent/MaterialSpecificationPurpose
Cell/Tissue LysateIn a buffer free of phosphatase inhibitors (e.g., EDTA, orthovanadate)Protein source
Lambda Protein PhosphataseNEB, P0753 or equivalentEnzyme to remove phosphate groups
10X NEBuffer for PMPSupplied with enzymeReaction buffer
10X MnCl₂Supplied with enzymeCo-factor for Lambda Phosphatase
Nuclease-free WaterReagent dilution
4X SDS-PAGE Sample BufferTo stop the reaction and prepare for electrophoresis

Step-by-Step Dephosphorylation Protocol:

  • Sample Preparation: Thaw your cell lysate on ice. If your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, EDTA), they must be removed. This can be achieved by buffer exchange or dialysis. Expert Tip: Lysis buffers containing only protease inhibitors are ideal for this procedure.[6]

  • Quantification: Determine the total protein concentration of your lysate using a standard method like the BCA assay.

  • Reaction Setup: In two separate microcentrifuge tubes, prepare a "Control" and a "Treated" sample. For a typical reaction, use 20-30 µg of protein.

    ComponentControl TubeTreated Tube
    Protein Lysate (e.g., 1 mg/mL)25 µL (25 µg)25 µL (25 µg)
    10X NEBuffer for PMP3 µL3 µL
    10X MnCl₂3 µL3 µL
    Lambda Phosphatase (400 U/µL)0 µL1 µL
    Nuclease-free Waterto 30 µLto 30 µL
    Total Volume 30 µL 30 µL
  • Incubation: Incubate both tubes at 37°C for 60 minutes. For particularly dense phosphorylation sites or less active targets, the incubation time can be extended.

  • Reaction Termination: Stop the reaction by adding 10 µL of 4X SDS-PAGE sample buffer to each tube.

  • Denaturation: Boil the samples at 95-100°C for 5 minutes. The samples are now dephosphorylated (in the "Treated" tube) and ready for Western blot analysis.

Protocol 3: Validation by Western Blot

The final and most critical step is to analyze your control and treated samples by Western blot to confirm the specificity of your phospho-antibody.

Step-by-Step Validation Protocol:

  • Gel Electrophoresis: Load the entire volume of your "Control" (- Phosphatase) and "Treated" (+ Phosphatase) samples into adjacent wells of an SDS-PAGE gel. Also include a lane for total protein analysis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF is often recommended for its durability, especially if stripping and reprobing is required.[3]

  • Blocking: Block the membrane for 1 hour at room temperature. For phospho-specific antibodies, a 5% w/v solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is highly recommended. Crucial Note: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with your phospho-specific primary antibody at the recommended dilution in 5% BSA/TBST. This is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 5. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

  • Analysis and Reprobing:

    • Phospho-Blot: A strong band should be visible in the "Control" lane at the correct molecular weight, with little to no signal in the "Treated" lane.

    • Total Protein Blot: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody that recognizes the total protein (both phosphorylated and dephosphorylated forms). The signal for the total protein should be equal in both the "Control" and "Treated" lanes.[3]

Figure 2: Expected Western blot results for validation of a phospho-specific antibody.

Conclusion

The preparation of dephosphorylated standards is an indispensable step in phosphorylation research. It provides the necessary negative control to rigorously validate the specificity of phospho-specific antibodies, thereby ensuring the integrity of experimental data. By following the detailed protocols outlined in this guide—from the optional-but-recommended enzyme QC to the final Western blot analysis—researchers can be confident in their results and produce publishable, reproducible findings. This self-validating system is a cornerstone of good scientific practice in the study of signal transduction.

References

  • National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem Compound Summary for CID 6057. Retrieved from [Link]

  • Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease. Nature reviews. Molecular cell biology, 7(11), 833–846. [Link]

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42, 209–234. [Link]

  • Julien, S. G., Dube, N., Hardy, S., & Tremblay, M. L. (2011). Inside the human cancer tyrosine phosphoproteome. Nature reviews. Cancer, 11(5), 301–313. [Link]

  • Krishnan, N., & Miller, W. T. (2014). Cellular biochemistry methods for investigating protein tyrosine phosphatases. Antioxidants & redox signaling, 20(14), 2160–2178. [Link]

  • Ardito, F., Giuliani, M., Perrone, D., Troiano, G., & Lo Muzio, L. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International journal of molecular medicine, 40(2), 271–280. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443–446. [Link]

  • Murphy, K., & Blenis, J. (2006). Finding the right STATs: the growing complexity of STAT signaling. Cell, 125(6), 1033–1035. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-LEU-TYR-OH Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biochemistry of the "Silent" Substrate

Z-Leu-Tyr-OH (Carbobenzoxy-L-leucyl-L-tyrosine) is a synthetic dipeptide substrate primarily used to characterize neutral metalloproteases (e.g., Thermolysin ) and acidic proteases (e.g., Pepsin ).

The utility of this substrate lies in its chemistry: the N-terminal "Z" (benzyloxycarbonyl) group blocks the alpha-amine. Consequently, the intact substrate does not react with ninhydrin . Only upon enzymatic cleavage of the Leu-Tyr peptide bond is the free amine of the Tyrosine residue liberated, allowing for colorimetric detection.

The Equation of Detection:



If your signal is low, the failure point lies in one of three distinct phases: Solubility (Substrate Availability) , Catalysis (Enzyme Health) , or Detection (Ninhydrin Chemistry) .

Part 1: Substrate Solubility & Handling (The #1 Failure Point)

The Z-group renders the peptide highly hydrophobic. If the substrate precipitates upon addition to the aqueous buffer, the effective concentration drops to near zero, mimicking "low enzyme activity."

Q: My substrate precipitates immediately upon adding buffer. How do I fix this?

A: You are likely shocking the hydrophobic peptide with a rapid polarity shift. Protocol for Solubilization:

  • Primary Solvent: Dissolve this compound in 100% DMSO or Methanol to a high concentration (e.g., 10–20 mM). Do not use water for the stock solution.

  • Step-Down Dilution: Do not pipet the stock directly into a large volume of cold buffer. Instead, add the buffer slowly to the substrate stock while vortexing, or use an intermediate dilution step.

  • Temperature: Warm the buffer to 25–37°C before mixing. Cold buffers accelerate precipitation.

  • Final Concentration: Ensure your final assay concentration (typically 1–2 mM) is below the solubility limit for your specific pH/buffer system.

Q: Can I store the diluted working solution?

A: No. The Z-group is prone to spontaneous hydrolysis over time in aqueous environments, and the peptide will eventually crash out of solution. Prepare working solutions fresh daily. Store the DMSO stock at -20°C.

Part 2: Enzyme-Specific Troubleshooting

Low activity often stems from a mismatch between the enzyme's requirements and the assay conditions.

Scenario A: Thermolysin (Neutral Metalloprotease)

Q: I am testing Thermolysin, but I see zero activity. My buffer is PBS. A: You likely stripped the enzyme of its cofactor.

  • The Cause: Thermolysin is a zinc-dependent metalloprotease. Phosphate buffers (PBS) can precipitate zinc, and common additives like EDTA or EGTA will chelate the zinc atom, irreversibly inactivating the enzyme.

  • The Fix: Use a Tris-HCl or HEPES buffer (pH 7.5) containing 10 mM

    
    . Calcium is required for thermal stability.
    
Scenario B: Pepsin (Acidic Protease)

Q: I am running a Pepsin assay at pH 7.0 to match my other samples. A: Pepsin is irreversibly denatured at neutral pH.

  • The Cause: Pepsin requires an acidic environment (pH 1.5 – 2.5) to be active. At pH > 6.0, it undergoes a conformational change and inactivates.

  • The Fix: Use 0.01 N HCl (pH ~2.0) as your reaction solvent.

Part 3: Detection System (Ninhydrin)

Q: My positive control (Free Tyrosine) is not turning purple.

A: The Ninhydrin reaction requires high heat and specific pH conditions to form "Ruhemann's Purple."

  • Check Reagent: Ninhydrin is light-sensitive and oxidizes over time. If the reagent is yellow/brown instead of pale yellow/white, replace it.

  • Boiling Step: You must boil the samples (100°C) for at least 5–10 minutes after adding ninhydrin. 37°C is insufficient for color development.

Data Summary: Troubleshooting Matrix

ObservationProbable CauseVerification StepCorrective Action
Cloudy Assay Buffer Substrate PrecipitationCentrifuge tube; check for pellet.Re-solubilize in DMSO; warm buffer; lower concentration.
No Color (All Tubes) Failed DetectionRun a Free Tyrosine standard.Replace Ninhydrin; ensure 100°C boiling step.
No Color (Enzyme Only) Enzyme InactivationCheck Buffer composition.Thermolysin: Remove EDTA, add Ca²⁺. Pepsin: Check pH < 2.5.
High Background (Blank) Substrate HydrolysisMeasure absorbance of Substrate + Buffer (No Enzyme).Prepare fresh substrate; check for contamination.

Visualizing the Troubleshooting Logic

The following decision tree outlines the systematic approach to diagnosing low activity.

TroubleshootingLogic Start Problem: Low this compound Activity CheckCloud Is the reaction mixture cloudy? Start->CheckCloud SolubilityIssue Solubility Failure: Increase DMSO % Warm Buffer CheckCloud->SolubilityIssue Yes CheckStd Does Tyrosine Standard turn purple? CheckCloud->CheckStd No ReagentIssue Detection Failure: Replace Ninhydrin Check Boiling Step CheckStd->ReagentIssue No CheckEnzyme Check Enzyme Type CheckStd->CheckEnzyme Yes ThermoPath Thermolysin CheckEnzyme->ThermoPath PepsinPath Pepsin CheckEnzyme->PepsinPath ThermoCheck Buffer contains EDTA or lacks Ca2+? ThermoPath->ThermoCheck PepsinCheck Is pH > 4.0? PepsinPath->PepsinCheck FixThermo Fix: Use Tris/HEPES Add 10mM CaCl2 Remove EDTA ThermoCheck->FixThermo Yes FixPepsin Fix: Use HCl Buffer Maintain pH 1.5 - 2.5 PepsinCheck->FixPepsin Yes

Figure 1: Diagnostic logic tree for isolating the root cause of low enzymatic activity in this compound assays.

Standardized Assay Protocol (Thermolysin Example)

This protocol is designed to be self-validating by including specific controls.

Reagents:

  • Buffer: 0.05 M Tris-HCl, 0.01 M

    
    , pH 7.5.
    
  • Substrate Stock: 10 mM this compound in DMSO.

  • Ninhydrin Reagent: 2% Ninhydrin solution.[1]

Workflow:

  • Preparation: Dilute Substrate Stock to 1.0 mM using pre-warmed Buffer (keep DMSO < 5-10%).

  • Enzyme Reaction:

    • Add 0.5 mL Substrate Solution to test tubes.

    • Equilibrate to 37°C.

    • Add enzyme (0.1 mL) at varying concentrations.

    • Incubate for exactly 10 minutes.

  • Quenching & Detection:

    • Add 0.5 mL Ninhydrin Reagent (stops reaction).

    • CRITICAL: Cap tubes and place in boiling water bath (100°C) for 15 minutes.

    • Cool rapidly in an ice bath.

    • Add 2.5 mL 50% Ethanol (diluent).

  • Measurement: Read Absorbance at 570 nm.

Visualizing the Assay Steps:

AssayWorkflow Step1 1. Solubilize Substrate (DMSO -> Buffer) Step2 2. Enzymatic Hydrolysis (37°C, 10 min) Step1->Step2 Add Enzyme Step3 3. Add Ninhydrin (Stops Reaction) Step2->Step3 Step4 4. Color Development (100°C Boil, 15 min) Step3->Step4 Critical Heat Step Step5 5. Quantify (OD 570nm) Step4->Step5 Read Signal

Figure 2: Step-by-step workflow for the this compound Ninhydrin Assay. Note the critical boiling step.

References

  • Worthington Biochemical. Thermolysin Enzymatic Assay Protocol. (Standard industry protocol for neutral metalloproteases utilizing this compound).

  • Sigma-Aldrich. Enzymatic Assay of Pepsin (3.4.23.1). (Defines unit activity and pH requirements for acidic proteases).

  • National Institutes of Health (PubMed). Mechanism of the Ninhydrin Reaction. (Clarifies the requirement for free amines and high temperature). (General reference for Ninhydrin mechanism).

Sources

Technical Support Center: Stability of Z-LEU-TYR-OH in Different Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-LEU-TYR-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this tripeptide. Here, we address common questions and challenges related to the stability of this compound in various buffer systems, drawing upon established principles of peptide chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

The stability of this compound, like most peptides, is primarily influenced by a combination of chemical and physical factors. The key parameters to control in your experimental setup are:

  • pH of the Buffer: The pH is one of the most critical factors. Extreme pH values (both acidic and alkaline) can accelerate the hydrolysis of the peptide bonds. For many peptides, optimal stability is often found in the pH range of 4.0 to 6.0.

  • Buffer Composition: The choice of buffer salts can impact stability. Some buffer components can catalyze degradation reactions or interact with the peptide. For instance, phosphate buffers may in some cases accelerate degradation pathways.

  • Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and oxidation. Therefore, it is crucial to store stock solutions and conduct experiments at controlled and appropriate temperatures.

  • Presence of Oxidizing Agents: The tyrosine residue in this compound is susceptible to oxidation.[1] The presence of dissolved oxygen, metal ions (which can catalyze oxidation), or other oxidizing agents in the buffer can lead to the formation of tyrosine oxidation products.

  • Light Exposure: Prolonged exposure to light, especially UV light, can induce photo-oxidation of the tyrosine residue.

  • Enzymatic Degradation: If working with biological samples, the presence of proteases can lead to rapid enzymatic cleavage of the peptide.

Understanding and controlling these factors are paramount to ensuring the integrity of your this compound samples throughout your experiments.

Q2: My peptide solution is showing a loss of purity over time. What are the likely degradation pathways for this compound?

When this compound loses purity, it is typically due to one or more of the following chemical degradation pathways.[2] Identifying the specific degradation products is crucial for troubleshooting and is often achieved using analytical techniques like HPLC-MS.

  • Hydrolysis: This involves the cleavage of the peptide bonds between the amino acid residues. This is often accelerated at pH extremes.[2] Under acidic conditions, the peptide bond C-terminal to an aspartic acid residue is particularly labile, though other peptide bonds can also be cleaved.[3][4][5]

  • Oxidation of Tyrosine: The phenol side chain of tyrosine is a primary target for oxidation.[1] This can be initiated by reactive oxygen species present in the buffer. Oxidation can lead to the formation of various products, including dityrosine cross-links or hydroxylated species, which can alter the peptide's biological activity and physical properties.[6][7]

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates.[8] This process can be influenced by factors such as peptide concentration, pH, ionic strength, and temperature. Aggregation can lead to a loss of the active monomeric peptide and may cause issues with bioassays or analytical measurements.[8]

Below is a diagram illustrating the primary degradation pathways for a generic peptide containing tyrosine.

A This compound (Intact Peptide) B Hydrolysis Products (Cleaved Peptide Fragments) A->B  pH extremes, Temperature C Oxidized Tyrosine Products A->C  Oxidizing agents, Light D Aggregates A->D  Concentration, pH, Ionic Strength

Caption: Primary degradation pathways of this compound.

Troubleshooting Guide

Problem 1: I am observing a rapid loss of this compound in my acidic buffer (pH < 4). What is happening and how can I prevent it?

Causality: At low pH, acid-catalyzed hydrolysis of the peptide bonds is a likely cause of degradation.[3][4][5] The rate of hydrolysis is dependent on the specific amino acid sequence and the strength of the acidic conditions.

Solution:

  • pH Adjustment: If your experimental conditions allow, increase the pH of your buffer to a less acidic range (e.g., pH 4-6). You will need to validate that this change does not negatively impact your assay.

  • Buffer Selection: Consider using a buffer system that is more appropriate for your desired pH range and has been shown to be compatible with peptides. Citrate and acetate buffers are common choices for this pH range.

  • Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.

  • Time Limitation: Minimize the time the peptide is in the acidic buffer. Prepare fresh solutions immediately before use whenever possible.

Problem 2: My analytical results show unexpected peaks with a mass increase of +16 Da. What could be the cause?

Causality: A mass increase of +16 Da is a strong indicator of oxidation, specifically the addition of an oxygen atom. In the case of this compound, the most probable site of oxidation is the tyrosine residue.[1]

Solution:

  • De-gas Buffers: To minimize dissolved oxygen, de-gas your buffers before use by sparging with an inert gas like nitrogen or argon, or by using a vacuum system.

  • Use High-Purity Water and Reagents: Ensure that your water and buffer components are of high purity and free from metal ion contamination, which can catalyze oxidation reactions.

  • Add Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as methionine or ascorbic acid, to your buffer.

  • Protect from Light: Store your peptide solutions in amber vials or protect them from light to prevent photo-oxidation.

Problem 3: The concentration of my this compound stock solution seems to decrease over time, even when stored frozen. What could be the reason?

Causality: While freezing slows down chemical degradation, it does not completely stop it. More importantly, repeated freeze-thaw cycles can lead to peptide aggregation and precipitation, resulting in a decrease in the concentration of the soluble, active peptide.[8]

Solution:

  • Aliquot Stock Solutions: Upon initial solubilization, aliquot your this compound stock solution into single-use volumes. This will prevent the need for repeated freeze-thaw cycles of the entire stock.

  • Flash Freezing: When freezing your aliquots, flash-freeze them in liquid nitrogen or a dry ice/ethanol bath before transferring them to a -80°C freezer. This rapid freezing can help to minimize the formation of large ice crystals that can damage the peptide structure.

  • Proper Thawing: When you need to use an aliquot, thaw it quickly in a room temperature water bath and then immediately place it on ice.

Experimental Protocols

Protocol 1: General Recommendations for Handling and Storage of this compound

To ensure the integrity of your this compound, follow these best practices for handling and storage:

  • Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture.[9]

  • Solubilization: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation. Solubilize the peptide in a suitable buffer at the desired concentration. For initial stock solutions, consider using a buffer at a slightly acidic pH (e.g., pH 5-6) where many peptides exhibit good stability.

  • Stock Solution Storage: As mentioned, store stock solutions in single-use aliquots at -80°C.

  • Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Avoid storing diluted working solutions for extended periods.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is an essential tool to understand the degradation pathways of your peptide under various stress conditions.[1][10][11] This information is invaluable for developing stability-indicating analytical methods.

Workflow for Forced Degradation Study:

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G RP-HPLC-UV/MS A->G Analyze Samples B Base Hydrolysis (e.g., 0.1 M NaOH) B->G Analyze Samples C Oxidation (e.g., 3% H2O2) C->G Analyze Samples D Thermal Stress (e.g., 60°C) D->G Analyze Samples E Photostability (e.g., ICH Q1B) E->G Analyze Samples F This compound Solution F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Peptide Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.0).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for various time points.

    • Oxidation: Add a small volume of 30% H₂O₂ to the peptide solution to achieve a final concentration of 3%. Incubate at room temperature for various time points.

    • Thermal Stress: Incubate the peptide solution at an elevated temperature (e.g., 60°C) for various time points.

    • Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.

  • Neutralize and Analyze: At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and analyze it by a stability-indicating method, such as RP-HPLC with UV and MS detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and characterize the degradation products.

Data Summary

The stability of a peptide in different buffers is highly dependent on the specific peptide sequence and the experimental conditions. However, a general trend can be summarized as follows:

Buffer SystemTypical pH RangeGeneral Stability Considerations for this compound
Phosphate Buffered Saline (PBS)7.2 - 7.6Prone to oxidation of tyrosine due to neutral pH. Potential for buffer-catalyzed reactions.
Acetate Buffer3.6 - 5.6Generally good stability against hydrolysis. A recommended starting point for stability studies.
Citrate Buffer3.0 - 6.2Similar to acetate buffer, often provides good stability. Can chelate metal ions, potentially reducing oxidation.
Tris Buffer7.5 - 9.0Alkaline pH can accelerate hydrolysis. Prone to oxidation of tyrosine.

Note: This table provides general guidance. The optimal buffer for your specific application should be determined experimentally.

References

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]

  • Li, W., et al. (2008). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 97(3), 1157-1171.
  • Wang, Y., et al. (2023).
  • de Oliveira, M. C. C., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. The Journal of Physical Chemistry A, 120(39), 7705-7714.
  • Carl ROTH. Safety Data Sheet: Boc-L-Tyrosine. Available from: [Link]

  • Mutukuri, T. T., et al. (2022). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. International Journal of Pharmaceutics, 623, 121915.
  • Sharma, P., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(9), 3219-3232.
  • Li, X., et al. (2010). Factors affecting cleavage at aspartic residues in model decapeptides. Journal of Peptide Science, 16(10), 539-545.
  • AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. Available from: [Link]

  • Douki, T., et al. (2016). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society, 138(25), 7919-7922.
  • D'Souza, L. M., & Yudin, A. K. (2017). A novel tyrosine hyperoxidation enables selective peptide cleavage. Organic & Biomolecular Chemistry, 15(48), 10168-10171.
  • Zhang, Y., et al. (2019). EFFECT OF pH ON STRUCTURE AND STABILITY OF COLLAGEN-LIKE PEPTIDE: INSIGHT FROM MOLECULAR DYNAMICS SIMULATION. Journal of Bionanoscience, 13(1), 106-111.
  • Wider, G., & Ja, E. (2021). Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. Scientific Reports, 11(1), 2003.
  • de Oliveira, M. C. C., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. ResearchGate. Available from: [Link]

  • Naked, D. N., & Nielsen, A. D. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030.
  • Zbacnik, M., et al. (2021). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Journal of Pharmaceutical Sciences, 110(2), 479-493.
  • Patel, A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 435-446.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • Geiger, T., & Clarke, S. (1987). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Journal of Biological Chemistry, 262(2), 785-794.
  • Bak, A., & Topp, E. M. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1269.
  • Li, W., et al. (2023). Easy, Robust, and Repeatable Online Acid Cleavage of Proteins in Mobile Phase for Fast Quantitative LC-MS Bottom-Up Protein Analysis Application for Ricin Detection. Analytical Chemistry, 95(33), 12345-12353.
  • Tain, L. S., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife, 9, e60633.
  • Schöneich, C. (2016). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Free Radical Biology and Medicine, 101, 413-424.
  • Yan, C., et al. (2017). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 114(20), 5097-5102.
  • Patel, A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Journal of the American Society for Mass Spectrometry, 31(8), 1666-1674.
  • Mutukuri, T. T., et al. (2022). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. ResearchGate. Available from: [Link]

  • Tain, L. S., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. PubMed. Available from: [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Jiang, H., & Schöneich, C. (2012). Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins. Journal of Biological Chemistry, 287(31), 26036-26048.
  • Sharma, P., et al. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. ACS Publications. Available from: [Link]

  • Agilent. (2024). Impurity Profiling of Tirzepatide Under Stress Conditions Using Agilent Pro iQ Plus. Available from: [Link]

  • de Oliveira, M. C. C., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. PubMed. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • Fauchère, J. L., & Thurieau, C. (2018). Strategies for Improving Peptide Stability and Delivery. Molecules, 23(3), 579.
  • BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Loba Chemie. L-TYROSINE FOR BIOCHEMISTRY. Available from: [Link]

  • Friedrich, M. G., et al. (2019). Mechanism of protein cleavage at asparagine leading to protein–protein cross-links. Biochemical Journal, 476(14), 2125-2139.
  • Johnson, C. M. (2012). The Effect of Buffers on Protein Conformational Stability.
  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • Agilent. (2023). Monitoring Stability and Impurity Products of GLP-1 Agonists Using a Novel Single Quadrupole LC/MS. Available from: [Link]

  • Acevedo-Jake, A. M., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3468-3476.
  • de Tal, M. B., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(26), 7034-7053.
  • Taylor & Francis. Deamidation – Knowledge and References. Available from: [Link]

  • Mutukuri, T. T., et al. (2022). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. PubMed. Available from: [Link]

  • Friedrich, M. G., et al. (2019). Cleavage C-terminal to Asp leads to covalent crosslinking of long-lived human proteins. PLoS One, 14(3), e0213236.

Sources

Technical Support Center: Optimizing Z-Leu-Tyr(P)-OH Dephosphorylation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PTP-OPT-882 Assigned Specialist: Senior Application Scientist, Enzymology Division

Core Analysis: The Biochemistry of the Assay

Clarification of Nomenclature: While your inquiry refers to "Z-LEU-TYR-OH dephosphorylation," chemically, the substrate required for this reaction is Z-Leu-Tyr(P)-OH (N-benzyloxycarbonyl-L-leucyl-O-phospho-L-tyrosine). The reaction yields This compound and inorganic phosphate (


).

The Mechanism: This assay typically measures the activity of Protein Tyrosine Phosphatases (PTPs) , such as PTP1B, CD45, or TCPTP. The enzyme catalyzes the hydrolysis of the phosphate ester bond on the tyrosine residue.

  • Substrate Binding: The hydrophobic Z-group (benzyloxycarbonyl) improves binding affinity to the PTP active site compared to free phosphotyrosine, mimicking the hydrophobic pockets found in physiological protein substrates.

  • Catalysis: The PTP active site contains a critical Cysteine residue (Cys-215 in PTP1B) that executes a nucleophilic attack on the phosphate.

  • Release: The dephosphorylated product (this compound) is released, and the enzyme-phosphate intermediate is hydrolyzed, releasing free

    
    .
    

Why Efficiency Fails: The efficiency of this reaction hinges on three variables: Active Site Oxidation , Substrate Solubility , and Product Inhibition .

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose specific failures in your experimental setup.

SymptomProbable CauseTechnical Solution
No Signal / Zero Activity Enzyme Oxidation Critical: PTPs have a catalytic cysteine (

~5.5) that oxidizes rapidly in air. You must include a reducing agent (DTT or TCEP) in the assay buffer. Fix: Add 1–5 mM DTT or 0.5 mM TCEP. Degas buffers before use.
Precipitation upon Quenching Acid Sensitivity The Malachite Green reagent is highly acidic. If your protein concentration is high (>1

M), it will precipitate, scattering light and causing false positives. Fix: Add 0.01% Tween-20 to the buffer or lower enzyme concentration.
High Background (Blank)

Contamination
Phosphate is ubiquitous. Fix: Use "Phosphate-Free" glassware/tips. Avoid PBS (Phosphate Buffered Saline) at all costs. Use HEPES, Tris, or Bis-Tris.
Non-Linear Kinetics Substrate Insolubility The Z-group makes the peptide hydrophobic. At high concentrations (>1 mM), it may aggregate. Fix: Dissolve stock in 100% DMSO. Ensure final assay DMSO concentration is <5%.
Signal Drift (Post-Read) Acid Hydrolysis The acidic quench can continue to hydrolyze the remaining substrate non-enzymatically over time. Fix: Read the plate within 10–20 minutes of adding the reagent. Use a Citrate stabilizer if available.[1]

Validated Experimental Protocol

Objective: Measure


 and 

of a PTP using Z-Leu-Tyr(P)-OH.
Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT (Freshly added).

  • Substrate Stock: 10 mM Z-Leu-Tyr(P)-OH dissolved in dry DMSO.

  • Detection Reagent: Malachite Green Reagent (Commercial or prepared with ammonium molybdate).[2]

Workflow
  • Preparation: Dilute PTP enzyme to 2x concentration (e.g., 10 nM) in Assay Buffer. Keep on ice.

  • Substrate Series: Prepare a serial dilution of Z-Leu-Tyr(P)-OH in Assay Buffer (Range: 0

    
    M to 2000 
    
    
    
    M). Note: Keep DMSO constant across all wells.
  • Reaction Start: Add 50

    
    L of Substrate to 50 
    
    
    
    L of Enzyme in a 96-well clear plate.
  • Incubation: Incubate at 30°C or 37°C for 10–30 minutes (linear range).

  • Termination: Add 25

    
    L of Malachite Green Reagent. This quenches the reaction and initiates color development.
    
  • Development: Incubate for 15 minutes at room temperature.

  • Measurement: Read Absorbance at 620 nm (or 650 nm).

Visual Workflow (DOT)

PTP_Assay_Workflow cluster_QC Quality Control Checkpoints Substrate Substrate Prep (Z-Leu-Tyr(P)-OH in DMSO) Reaction Reaction (30°C, 10-30 min) Substrate->Reaction  Dilute   Buffer Buffer Prep (HEPES + DTT + EDTA) Enzyme Enzyme Activation (PTP + Buffer on Ice) Buffer->Enzyme Buffer->Reaction Enzyme->Reaction Quench Quench/Develop (Add Malachite Green) Reaction->Quench  Hydrolysis   Read Read Absorbance (620 nm) Quench->Read  Complex Formation  

Figure 1: Standardized workflow for Z-Leu-Tyr(P)-OH dephosphorylation assays using Malachite Green detection.

Frequently Asked Questions (FAQs)

Q: Why is my


 value higher than reported in literature? 
A:  This is often due to DMSO interference or aggregation. Z-Leu-Tyr(P)-OH is hydrophobic. If your DMSO concentration exceeds 5%, it can inhibit the enzyme or alter the solvent structure, effectively raising the apparent 

. Ensure you are calculating the concentration of active substrate, not just total peptide (check purity).

Q: Can I use p-Nitrophenyl Phosphate (pNPP) instead? A: Yes, pNPP is cheaper and easier (yellow color, no quench needed). However, Z-Leu-Tyr(P)-OH is a superior mechanistic probe . The Z-Leu moiety interacts with the PTP active site groove (specifically the Asp-48 loop in PTP1B), providing a kinetic profile that more closely resembles physiological protein substrates than the small, artificial pNPP molecule.

Q: The Malachite Green reagent turned green before I added it to the plate. Is it bad? A: Yes. The reagent should be yellow-orange. If it is green, it has been contaminated with free phosphate from the air or glassware. Discard it.

Q: How do I calculate Specific Activity? A: Use a Phosphate Standard Curve (


).


Logic Pathway for Low Activity

Use this decision tree if your assay yields <10% of expected signal.

Troubleshooting_Logic Start Problem: Low Signal Check_Std Check Phosphate Standard Curve Start->Check_Std Std_Fail Standard Curve Failed Check_Std->Std_Fail No Color Std_Pass Standard Curve OK Check_Std->Std_Pass Color Develops Reagent_Issue Replace Malachite Green Check Wavelength Std_Fail->Reagent_Issue Check_Enz Check Enzyme Status Std_Pass->Check_Enz Red_Agent Was DTT/TCEP added? Check_Enz->Red_Agent Add_Red Add 2mM DTT (Enzyme Oxidized) Red_Agent->Add_Red No Check_pH Check Buffer pH Red_Agent->Check_pH Yes Adjust_pH Adjust to pH 7.0-7.5 Check_pH->Adjust_pH

Figure 2: Diagnostic logic tree for resolving low signal intensity in phosphatase assays.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology, 42, 209–234.

  • Tonks, N. K. (2006). Protein tyrosine phosphatases: from genes, to function, to disease. Nature Reviews Molecular Cell Biology, 7(11), 833–846.

  • Sigma-Aldrich. (n.d.).[3] Protein Tyrosine Phosphatase 1B (PTP1B) Assay Kit Technical Bulletin.

  • Harder, K. W., et al. (1994).[4] Characterization of the kinetic analysis of the PTP1B-catalyzed dephosphorylation of insulin receptor peptide substrates. Biochemical Journal, 298(Pt 2), 395–401.

  • R&D Systems. (n.d.). Malachite Green Phosphate Detection Kit Protocol.

Sources

Technical Support Center: Z-Leu-Tyr-OH Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Carbobenzoxy-Leucyl-Tyrosine (Z-Leu-Tyr-OH). This resource is designed for researchers, scientists, and drug development professionals encountering stability and activity loss issues with this peptide. This guide provides in-depth troubleshooting workflows, preventative protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the most common initial questions regarding the loss of this compound activity.

Q1: My this compound has unexpectedly lost biological activity. What are the most probable causes?

Activity loss in this compound during storage is typically attributable to three primary chemical degradation pathways:

  • Oxidation of the Tyrosine Residue: The phenol side-chain of tyrosine is highly susceptible to oxidation.[1][2][3] This reaction, often initiated by atmospheric oxygen, light, or trace metal contaminants, can lead to the formation of dityrosine cross-links or other oxidized species, altering the peptide's conformation and ability to interact with its target.[4]

  • Hydrolysis of Peptide Bonds: Though peptides are more stable in their lyophilized form, residual moisture can facilitate the cleavage of the peptide bond between Leucine and Tyrosine, particularly over extended storage periods or at suboptimal temperatures.[5]

  • Instability of the Carbobenzoxy (Z) Group: The N-terminal Z-group (Cbz) can be susceptible to cleavage under certain conditions, such as exposure to acidic or basic environments or through catalytic hydrogenolysis if contaminants are present.[6][7]

Q2: What are the definitive storage conditions for this compound to ensure long-term stability?

To maximize the shelf-life of this compound, adhere to the following storage protocols based on its physical state.

Storage FormTemperatureConditionsRationale
Lyophilized Powder -20°C to -80°C[5][8]Tightly sealed vial, stored in a desiccator, protected from light.[5][9]Minimizes rates of oxidation and hydrolysis by limiting exposure to moisture, oxygen, and light.[5] Lower temperatures significantly slow down all chemical degradation processes.[5]
In Solution -20°C to -80°CAliquoted into single-use volumes, flash-frozen.Storage in solution is strongly discouraged due to much shorter shelf-life.[8][9] If unavoidable, aliquoting prevents repeated freeze-thaw cycles which can damage the peptide.[9][10]
Q3: How critical are freeze-thaw cycles, and how many can my peptide solution tolerate?

Repeated freeze-thaw cycles are highly detrimental to peptide stability and should be avoided.[9] Each cycle can introduce instability through:

  • Ice Crystal Formation: Ice crystals can physically damage the peptide's structure.[11]

  • pH Shifts: As the solution freezes, solutes can concentrate in the unfrozen liquid phase, causing dramatic shifts in local pH which can accelerate hydrolysis.[10]

  • Increased Oxygen Exposure: Thawing and refreezing can increase the concentration of dissolved atmospheric oxygen, promoting oxidation.[11]

Best Practice: Aliquot your peptide solution into single-use volumes immediately after reconstitution. This ensures that each vial is thawed only once before use.[9][10]

Q4: Should I store this compound as a powder or in solution? What is the best solvent for reconstitution?

Storing the peptide as a lyophilized powder is vastly superior for long-term stability.[5] Lyophilization removes water, a key reactant in hydrolytic degradation.[5]

For reconstitution, the choice of solvent depends on the peptide's properties. Start with sterile, high-purity water. If solubility is an issue due to the hydrophobic nature of the Z-group and Leucine, you may need to add a small amount of an organic solvent like DMSO or DMF before adding aqueous buffer. Always use a buffer system with a slightly acidic pH (pH 5-6), as this range often provides the best stability for peptides in solution.[9]

Part 2: Troubleshooting Workflow for Activity Loss

If you suspect degradation, a systematic approach is required to identify the root cause. This workflow guides you from initial purity assessment to pinpointing the specific chemical modification.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Degradation Identification cluster_2 Phase 3: Root Cause & Action Start Suspected Activity Loss of this compound Stock HPLC Perform RP-HPLC Analysis on Stock vs. Control Start->HPLC CheckPurity Is Main Peak >95% and Unchanged? HPLC->CheckPurity LCMS Perform LC-MS Analysis CheckPurity->LCMS No AssayIssue Problem is Likely Assay-Related (e.g., buffer, reagents, protocol) CheckPurity->AssayIssue Yes AnalyzeMass Analyze Mass Spectrum for Expected Degradants LCMS->AnalyzeMass IdentifyMod Identify Specific Modification(s) AnalyzeMass->IdentifyMod ImplementPrevention Implement Corrective Storage & Handling Protocols IdentifyMod->ImplementPrevention Discard Discard Degraded Stock ImplementPrevention->Discard

Caption: A logical workflow for troubleshooting this compound activity loss.

Step 1: Purity Verification with High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing peptide purity.[12][13] By comparing the chromatogram of your stored sample to a fresh, high-quality standard, you can quickly determine if degradation has occurred.

Protocol: Reversed-Phase HPLC (RP-HPLC) for this compound

  • Column Selection: Use a C18 column, which is standard for general-purpose peptide analysis.[12][14]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[12]

  • Gradient Elution:

    • Start with a shallow gradient to ensure good separation. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.[15]

  • Detection: Monitor the elution profile at a wavelength of 220 nm (for the peptide backbone) and 280 nm (for the tyrosine aromatic ring).

  • Analysis:

    • Inject your stored sample and a reference standard.

    • Compare the retention time and peak area of the main peak. The appearance of new peaks or a decrease in the main peak's area percentage indicates degradation.

Data Interpretation: Expected HPLC Results

ObservationLikely Cause
Single, sharp peak matching the reference standard.Peptide is likely pure. The issue may be with the biological assay itself.
Reduced area of the main peak; appearance of earlier-eluting peaks.Hydrolysis of the peptide bond or cleavage of the Z-group, resulting in more polar fragments.
Appearance of later-eluting or broadened peaks.Formation of aggregates or certain oxidized species which can be more hydrophobic.
Step 2: Identification of Degradants with Liquid Chromatography-Mass Spectrometry (LC-MS)

If HPLC confirms purity loss, LC-MS is essential to identify the exact chemical modifications responsible for the degradation.

Protocol: LC-MS Sample Analysis

  • Methodology: Utilize the same LC method developed in Step 1, but route the column eluent into a mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI), which is a soft ionization technique suitable for peptides.

  • Mass Analysis: Acquire mass spectra for the parent peptide peak and any new impurity peaks identified by HPLC.

  • Data Interpretation: Calculate the mass difference (Δm) between the impurity peaks and the intact parent peptide.

Potential Degradation Pathways & Mass Changes

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent This compound (MW = 444.5 Da) Ox1 Mono-oxidation (Δm = +16 Da) Parent->Ox1 O2, light H1 Peptide Bond Cleavage (Products: Z-Leu, Tyr) Parent->H1 H2O H2 Z-Group Cleavage (Product: Leu-Tyr) Parent->H2 Acid/Base Trace Ox2 Di-oxidation (Δm = +32 Da) Ox1->Ox2 O2, light

Caption: Major degradation pathways for this compound.

Table of Expected Mass Changes

ModificationMass Change (Δm/z)Description
Mono-oxidation +16 DaAddition of one oxygen atom, typically to the tyrosine ring.
Di-oxidation +32 DaAddition of two oxygen atoms.
Z-Group Cleavage -134 DaLoss of the carbobenzoxy group (C₈H₇O₂).

Part 3: Preventative Measures & Best Practices

Proactive measures are the most effective strategy for preserving peptide integrity.

Protocol: Reconstitution and Aliquoting for Optimal Stability
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption.

  • Solvent Addition: Reconstitute the peptide using the appropriate sterile solvent to a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Immediately dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should correspond to the amount needed for a single experiment.

  • Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. This minimizes ice crystal formation.[10]

  • Storage: Transfer the frozen aliquots to -80°C for long-term storage.

Summary: Do's and Don'ts of Peptide Handling
DoDon't
✅ Store lyophilized powder at -20°C or -80°C in a desiccator.[5][8]❌ Store peptides in solution for long periods.[9]
✅ Aliquot peptide solutions to avoid freeze-thaw cycles.[9]❌ Repeatedly freeze and thaw the same stock solution.[10]
✅ Allow vials to reach room temperature before opening.❌ Weigh out peptide powder in a humid environment.
✅ Use sterile, high-purity solvents and buffers.❌ Store solutions at 4°C for more than a few days.
✅ Protect from light, especially solutions containing tyrosine.[5]❌ Assume a loss of activity is solely due to the assay.

By implementing these rigorous handling, storage, and troubleshooting protocols, researchers can significantly reduce the risk of this compound degradation, ensuring the validity and reproducibility of their experimental results.

References

  • Vertex AI Search. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • ACS Publications. (2016, June 6). Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis. Journal of the American Chemical Society.
  • ResearchGate. (2024, April 8). Does freeze thaw effect will have an impact on the peptide's stability?.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • PubMed. (n.d.). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • ijbls. (n.d.). Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples.
  • ResearchGate. (2025, August 7). Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences.
  • GenScript. (n.d.). Peptide Storage and Handling Guidelines.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • RSC Publishing. (2025, August 1). shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • PMC. (n.d.). HPLC Analysis and Purification of Peptides.
  • PMC - NIH. (n.d.). A novel tyrosine hyperoxidation enables selective peptide cleavage.
  • ResearchGate. (2025, August 6). Enzymes for the removal of N-carbobenzyloxy protecting groups from N-carbobenzyloxy-D- and L-amino acids.
  • UC Viden. (n.d.). Evaluation of the effects of freeze-thaw cycles on the stability of diabetes-related metabolic biomarkers in plasma samples.
  • MDPI. (n.d.). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Google Patents. (n.d.). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
  • MDPI. (2023, August 4). Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • bioRxiv. (2025, April 10). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry.
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • LCGC International. (n.d.). Basics of HPLC Peptide Analysis.
  • Oreate AI Blog. (2026, January 7). How to Store Lyophilized Peptides.

Sources

Validation & Comparative

Comparative Guide: Z-LEU-TYR-OH vs. Calf Intestinal Phosphatase (CIP)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Z-LEU-TYR-OH (a synthetic dipeptide derivative) and Calf Intestinal Phosphatase (CIP) (an enzymatic reagent).

While these two agents are chemically distinct—one being a small-molecule peptide derivative and the other a macromolecular enzyme—they are frequently evaluated in parallel during signal transduction analysis and protein characterization to distinguish between proteolytic cleavage and phosphorylation events .

Executive Summary

  • This compound (N-Carbobenzyloxy-L-leucyl-L-tyrosine) is primarily a protease modulator . It serves as a substrate or competitive inhibitor for cysteine proteases (e.g., Calpains, Cathepsins) and metalloproteases. It is often used to validate proteolytic processing or as a negative control for irreversible inhibitors like Z-Leu-Tyr-CH₂Cl.

  • CIP (Calf Intestinal Phosphatase) is a promiscuous phosphomonoesterase . It is the gold standard for removing 5'- and 3'-phosphate groups from nucleic acids and serine/threonine/tyrosine phosphate groups from proteins.

  • Core Application overlap : Researchers compare these agents when elucidating the cause of an electrophoretic mobility shift (band shift) in Western blotting. CIP reverses phosphorylation-induced shifts, while this compound prevents proteolysis-induced shifts.

Part 1: Mechanistic Foundations

This compound: The Protease Probe[1][2]
  • Chemical Structure : A dipeptide (Leucine-Tyrosine) protected at the N-terminus by a Carbobenzyloxy (Z) group.[1]

  • Mechanism of Action :

    • Substrate Mimicry : The hydrophobic Z-group and the Leu-Tyr motif mimic the preferred cleavage sites of enzymes like Cathepsin D , Pepsin , and Calpain .

    • Competitive Inhibition : The free carboxyl group (-OH) allows it to bind to the active site of proteases without forming a covalent bond (unlike the irreversible chloromethyl ketone variant, Z-Leu-Tyr-CMK). It competes with native proteins for the protease active site.

    • Metalloprotease Interaction : The terminal carboxylate can chelate the Zinc ion in the active site of metalloproteases (e.g., Carboxypeptidase A), acting as a reversible inhibitor.

Calf Intestinal Phosphatase (CIP): The Dephosphorylator
  • Enzyme Class : Alkaline Phosphatase (EC 3.1.3.1).

  • Mechanism of Action :

    • Hydrolysis : CIP catalyzes the removal of phosphate groups via a Serine-102 nucleophilic attack, forming a phosphoserine intermediate. This intermediate is hydrolyzed, releasing inorganic phosphate (Pi) and regenerating the enzyme.

    • Zinc Dependence : CIP is a metalloenzyme requiring Zn²⁺ and Mg²⁺ for structural integrity and catalytic activity.

    • Substrate Specificity : Highly promiscuous. It acts on phosphoserine, phosphothreonine, and phosphotyrosine residues in proteins, as well as 5'-phosphates in DNA/RNA.

Part 2: Technical Comparison & Specifications

FeatureThis compoundCalf Intestinal Phosphatase (CIP)
Molecular Type Synthetic Dipeptide Derivative (MW ~428 Da)Glycoprotein Enzyme (Dimer, MW ~140 kDa)
Primary Function Protease Substrate / Competitive InhibitorPhosphatase (Dephosphorylation)
Target Enzymes/Residues Calpains, Cathepsins, CarboxypeptidasesPhospho-Ser/Thr/Tyr, DNA 5'-ends
Reaction pH Varies (Acidic for Cathepsins, Neutral for Calpains)Alkaline (Optimal pH 8.0 – 9.8)
Inhibitors Not applicable (It is the inhibitor/substrate)EDTA (chelates Zn²⁺), L-Phenylalanine (specific to intestinal AP)
Solubility DMSO, Ethanol (Hydrophobic due to Z-group)Water / Glycerol Buffers
Key Application Blocking protein degradation; Protease activity assaysVerifying protein phosphorylation; DNA cloning (vector dephosphorylation)

Part 3: Experimental Protocol – The "Band Shift" Discrimination Assay

Objective : To determine if a protein's migration shift (e.g., appearance of a lower MW band or a retarded band) is caused by Phosphorylation or Proteolysis .

Workflow Logic
  • Hypothesis A (Phosphorylation) : If the shift is due to a phosphate group, treating the lysate with CIP will remove the phosphate, restoring the band to its native position.

  • Hypothesis B (Proteolysis) : If the shift is due to cleavage (truncation), treating cells with This compound (during lysis or pre-incubation) will prevent the cleavage, preserving the full-length band.

Step-by-Step Methodology
Reagents Preparation
  • This compound Stock : Dissolve in DMSO to 10 mM. Store at -20°C.

  • CIP Reaction Buffer : 100 mM NaCl, 50 mM Tris-HCl (pH 7.9), 10 mM MgCl₂, 1 mM DTT.

Protocol
  • Cell Lysis (Split into 3 Aliquots) :

    • Sample 1 (Control) : Standard Lysis Buffer + Protease Inhibitor Cocktail (Broad spectrum).

    • Sample 2 (Protease Probe) : Standard Lysis Buffer + 100 µM this compound . Incubate cells for 30-60 min prior to lysis if testing intracellular inhibition.

    • Sample 3 (Phosphatase Probe) : Lysis Buffer without Phosphatase Inhibitors.

  • Post-Lysis Treatment (Sample 3 only) :

    • Add 10 Units of CIP per µg of protein.

    • Incubate at 37°C for 30–60 minutes.

  • Analysis :

    • Run all three samples on SDS-PAGE.

    • Perform Western Blotting against the target protein.

Data Interpretation
  • Scenario 1 (Phosphorylation) : Sample 3 (CIP treated) migrates faster than Sample 1. Sample 2 looks identical to Sample 1.

  • Scenario 2 (Proteolysis) : Sample 1 shows a lower MW fragment. Sample 2 (this compound treated) shows the recovery of the high MW full-length protein. Sample 3 has no effect on the fragment size.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the decision logic for distinguishing protein modifications using these two agents.

BandShiftLogic Start Observed Protein Band Shift (Western Blot) Decision Experimental Treatment Start->Decision TreatCIP Treat Lysate with CIP (Phosphatase) Decision->TreatCIP Path A TreatZLT Treat Cells/Lysate with This compound Decision->TreatZLT Path B ResultCIP_Yes Band Shifts Back to Native Size TreatCIP->ResultCIP_Yes ResultCIP_No No Change in Band Migration TreatCIP->ResultCIP_No ResultZLT_Yes Full-Length Protein Preserved TreatZLT->ResultZLT_Yes ResultZLT_No Degradation Persists TreatZLT->ResultZLT_No Conclusion_Phos Conclusion: Protein is Phosphorylated ResultCIP_Yes->Conclusion_Phos Conclusion_Other Conclusion: Other Modification (Glycosylation/Ubiquitination) ResultCIP_No->Conclusion_Other Conclusion_Prot Conclusion: Protein is Cleaved by Calpain/Cathepsin ResultZLT_Yes->Conclusion_Prot ResultZLT_No->Conclusion_Other

Caption: Logical flowchart for using CIP and this compound to diagnose protein modifications.

References

  • Sigma-Aldrich. "Z-Tyr-OH Product Specification & Properties."[2] Sigma-Aldrich Catalog. Link

  • MEROPS Database. "Peptidase Inhibitors and Substrates: this compound." EMBL-EBI. Link

  • New England Biolabs (NEB). "Alkaline Phosphatase, Calf Intestinal (CIP) Technical Guide." NEB Technical Resources. Link

  • Goll, D. E., et al. (2003). "The Calpain System." Physiological Reviews, 83(3), 731-801. (Contextualizing Z-Leu-Tyr derivatives as calpain probes). Link

  • Millan, J. L. (2006). "Alkaline Phosphatases: Structure, substrate specificity and microenvironments." Purinergic Signalling, 2(2), 335–341. Link

Sources

Comparing Z-LEU-TYR-OH with other tyrosine phosphatases

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Z-LEU-TYR-OH vs. Standard Tyrosine Phosphatase Modulators

Executive Summary: Clarifying the Molecule

This compound (N-Carbobenzyloxy-L-leucyl-L-tyrosine) is a dipeptide derivative often utilized in biochemical research.[1] It is critical to correct a common classification error found in some automated databases: This compound is not a tyrosine phosphatase enzyme. It is a chemical probe —specifically, a peptide scaffold used either as a substrate (when phosphorylated) or a competitive inhibitor/precursor for specific proteases (e.g., Calpain, Cathepsin D).

In the context of Tyrosine Phosphatases (PTPs) , the relevant active agent is the phosphorylated derivative, Z-Leu-Tyr(P)-OH .[1] This guide compares the utility of Z-Leu-Tyr(P)-OH as a peptidyl substrate against the industry-standard small molecule substrates: pNPP (p-Nitrophenyl Phosphate) and DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate).[1]

Mechanism of Action: Peptidyl Probes vs. Small Molecules

The choice between a peptidyl substrate like Z-Leu-Tyr(P)-OH and a small molecule substrate defines the specificity of your assay.[1]

  • Z-Leu-Tyr(P)-OH (Peptidyl Substrate): Mimics the native protein structure.[1] The hydrophobic Leucine residue at the P-1 position (N-terminal to phosphotyrosine) aligns with the hydrophobic pocket of PTPs like PTP1B and SHP-2 , offering higher specificity than generic substrates.[1]

  • pNPP (Small Molecule): A non-specific "sledgehammer."[1] It fits into the active site of almost all phosphatases (Tyrosine, Serine/Threonine, and Alkaline) solely based on charge and size, leading to high false-positive rates in crude lysates.

  • DiFMUP (Fluorogenic): A highly sensitive small molecule.[1] While more sensitive than pNPP, it lacks the structural selectivity of the Z-Leu-Tyr scaffold.[1]

Pathway Diagram: PTP Catalytic Cycle with Z-Leu-Tyr(P)-OH

PTP_Mechanism Figure 1: Catalytic Hydrolysis of Z-Leu-Tyr(P)-OH by Protein Tyrosine Phosphatase (PTP) PTP PTP Enzyme (Cys-SH Active Site) ES_Complex E-S Complex (Hydrophobic Recognition) PTP->ES_Complex Binding Substrate Substrate: Z-Leu-Tyr(P)-OH Substrate->ES_Complex Intermediate Phospho-Cysteine Intermediate ES_Complex->Intermediate Nucleophilic Attack (Step 1) Product1 Product 1: This compound Intermediate->Product1 Release Dephosphorylated Peptide Product2 Product 2: Inorganic Phosphate (Pi) Intermediate->Product2 Hydrolysis (Step 2) Product2->PTP Enzyme Regeneration

Caption: The PTP active site Cysteine attacks the phosphate of Z-Leu-Tyr(P)-OH.[1][2] The hydrophobic Leucine residue (Z-Leu) provides specificity by anchoring the peptide in the PTP active site cleft, unlike small molecules like pNPP.

Comparative Performance Analysis

The following table contrasts Z-Leu-Tyr(P)-OH with its primary alternatives in drug discovery and enzymatic profiling.

FeatureZ-Leu-Tyr(P)-OH (Peptidyl Probe)pNPP (Colorimetric Standard)DiFMUP (Fluorogenic Standard)
Primary Utility Specificity Profiling & Kinetic AnalysisHigh-Throughput Screening (HTS) High Sensitivity Assays
Specificity High: Mimics native protein motifs (Hydrophobic P-1).[1]Low: Hydrolyzed by Acid/Alkaline Phosphatases & PTPs.[1]Moderate: Better than pNPP but less specific than peptides.[1]
Sensitivity Moderate (Requires Malachite Green/HPLC).[1]Low (Requires high enzyme/substrate conc).[1]Very High (Fluorogenic detection).[1]
Km (Affinity) Low (µM range): Tighter binding due to peptide-protein contacts.[1]High (mM range): Weak binding, requires saturation.Low to Moderate (µM range).[1]
Interference Low (Specific chemical detection).[1]High (Colored compounds in libraries interfere).[1]Moderate (Fluorescent compounds interfere).[1]
Cost High (Custom synthesis often required).[1]Very Low.[1][3]High.

Experimental Protocol: Malachite Green Assay for Z-Leu-Tyr(P)-OH

Since Z-Leu-Tyr(P)-OH does not change color upon dephosphorylation, a secondary detection method is required to measure the release of free inorganic phosphate (Pi).[1]

Objective: Determine PTP1B activity using Z-Leu-Tyr(P)-OH.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

  • Substrate: 1 mM Z-Leu-Tyr(P)-OH stock in DMSO.

  • Detection Reagent: Malachite Green Reagent (Acidified Molybdate + Malachite Green).[1]

Protocol Steps:

  • Preparation: Dilute PTP1B enzyme to 5 nM in Assay Buffer.

  • Initiation: Add 10 µL of Z-Leu-Tyr(P)-OH (Final conc: 50–200 µM) to 40 µL of enzyme solution in a 96-well clear plate.

  • Incubation: Incubate at 30°C for 15–30 minutes.

  • Termination & Detection: Add 100 µL of Malachite Green Reagent to stop the reaction.

  • Development: Incubate for 15 minutes at room temperature until a green complex forms.

  • Quantification: Measure Absorbance at 620 nm .

  • Control: Run a "No Enzyme" blank to correct for non-enzymatic hydrolysis.[1]

Self-Validating Check:

  • If the Blank OD > 0.2: The substrate has degraded (phosphate release).[1][4] Prepare fresh substrate.[1]

  • If Signal is Low: Ensure the Z-Leu-Tyr(P)-OH is phosphorylated.[1] Mass Spec check (M+80 Da) is recommended for new batches.[1]

Critical Distinction: The Calpain Inhibitor Confusion

Researchers often confuse This compound with Z-Leu-Tyr-CHO (Leupeptin analog) or Z-Leu-Tyr-CH2F .[1]

  • This compound: The inert product of phosphatase action.[1]

  • Z-Leu-Tyr-CHO / Z-Leu-Leu-Tyr-CHO: Potent inhibitors of Calpain (Cysteine Protease).[1]

  • Cross-Reactivity Alert: If using Z-Leu-Tyr-based Calpain inhibitors in a PTP assay, be aware that the aldehyde (-CHO) or halomethyl ketone (-CMK) groups are highly reactive electrophiles.[1] They can alkylate the essential Cysteine residue in the PTP active site, causing irreversible inhibition of the phosphatase.

    • Recommendation: Always run a counter-screen with this compound (the acid form) to distinguish between specific inhibition and non-specific alkylation.[1]

References

  • Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets.[5][6][7] Proceedings of the National Academy of Sciences. Link[1]

  • Montalibet, J., et al. (2005). Fluorescence-based assays for screening protein tyrosine phosphatases.[1] Methods. Link

  • Tonks, N. K. (2006).[1] Protein tyrosine phosphatases: from genes to function.[1][6][8] Nature Reviews Molecular Cell Biology.[1] Link

  • Sigma-Aldrich (Merck). Product Specification: Z-Tyr-OH and Phosphatase Substrates.[1]Link[1]

  • Thermo Fisher Scientific. Overview of Phosphatase Inhibition and Substrates.Link[1]

Sources

Modulating Protein State: Z-Leu-Tyr-OH vs. Shrimp Alkaline Phosphatase (SAP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Z-Leu-Tyr-OH (a dipeptide derivative primarily interacting with cysteine proteases) and Shrimp Alkaline Phosphatase (SAP) (a catalytic enzyme used for dephosphorylation).

While these two reagents are not direct functional substitutes (one modulates proteolysis, the other modulates phosphorylation), they are frequently evaluated in parallel during assay development , lysate preparation , and protein characterization to control the post-translational state of a sample.

Executive Summary: The Divergent Roles

In drug development and biochemical research, controlling the "state" of a protein or nucleic acid is critical.

  • This compound is a synthetic dipeptide derivative (N-carbobenzoxy-L-leucyl-L-tyrosine). It functions primarily within the Calpain/Cathepsin axis, acting as a competitive substrate or weak inhibitor to modulate cysteine protease activity.

  • Shrimp Alkaline Phosphatase (SAP) is a high-specific-activity enzyme that catalyzes the removal of phosphate groups (dephosphorylation) from DNA, RNA, and proteins.

The Core Distinction: Use This compound when you need to prevent degradation or study proteolytic cleavage. Use SAP when you need to alter the signaling state (remove phosphates) or prepare DNA for cloning.

Mechanism of Action & Chemical Identity

This compound: The Protease Modulator[1]
  • Chemical Structure:

    
    
    
  • Target Class: Cysteine Proteases (specifically Calpain and Cathepsin L ).

  • Mechanism:

    • Substrate Mimicry: The Z- (Carbobenzoxy) group makes the peptide hydrophobic, allowing it to penetrate the active site of proteases.

    • Competitive Action: In its free acid form (-OH), it often acts as a competitive substrate . High concentrations can "distract" the enzyme from cleaving the target protein, effectively acting as a transient inhibitor.

    • Note: It is the precursor to potent irreversible inhibitors like Z-Leu-Tyr-CH₂F (fluoromethyl ketone) or Z-Leu-Tyr-CHO (aldehyde).

Shrimp Alkaline Phosphatase (SAP): The Dephosphorylator
  • Source: Recombinant or purified from Pandalus borealis (Arctic Shrimp).

  • Target Class: Phosphate Monoesters (5'-termini of DNA/RNA; Phosphoserine/Threonine/Tyrosine on proteins).

  • Mechanism:

    • Hydrolysis: SAP catalyzes the hydrolysis of phosphate monoesters, releasing inorganic phosphate (

      
      ) and the alcohol moiety.
      
    • Heat Lability: Unlike Calf Intestinal Phosphatase (CIP), SAP is easily inactivated by heat (65°C for 15 min), making it superior for multi-step workflows.

Diagram: Orthogonal Pathways

The following diagram illustrates how these two agents act on different axes of protein modification.

G Protein Target Protein (Phosphorylated) Degraded Degraded Fragments Protein->Degraded Proteolysis Dephos Dephosphorylated Protein (Intact) Protein->Dephos Dephosphorylation Calpain Calpain/Cathepsin (Protease) Calpain->Protein Cleaves SAP SAP (Phosphatase) SAP->Protein Removes PO4 ZLY This compound (Protease Blocker) ZLY->Calpain Blocks/Competes

Caption: this compound inhibits the proteolytic degradation pathway, while SAP actively drives the dephosphorylation pathway.

Comparative Performance Data

Stability & Storage
FeatureThis compoundShrimp Alkaline Phosphatase (SAP)
Physical State White Lyophilized PowderLiquid (Glycerol storage buffer)
Storage Temp -20°C (Desiccated)-20°C (Do not freeze-thaw often)
Stability High (Years if dry)Moderate (Enzymatic activity decays)
Solubility DMSO, Ethanol, MethanolWater-soluble (Buffer dependent)
Inactivation N/A (Chemical reagent)Heat Inactivation (65°C, 15 min)
Functional Application Matrix
ApplicationThis compoundSAP
Lysate Preparation Added to preserve protein integrity (prevent cleavage).Added to remove background phosphorylation.
Cloning (DNA) No application.Gold Standard: Dephosphorylates vectors to prevent self-ligation.
Western Blotting Used in lysis buffer to ensure bands are at correct MW.Used to treat lysates to prove a band is a phospho-protein (band shift assay).
Kinetic Assays Substrate for Calpain activity assays.Enzyme for ELISA signal amplification.

Experimental Protocols

Protocol A: Validating Phosphorylation via SAP Treatment

Objective: Determine if a specific protein band on a Western Blot is phosphorylated by removing the phosphate group using SAP.

  • Lysate Preparation:

    • Harvest cells in lysis buffer WITHOUT phosphatase inhibitors (no Vanadate/NaF).

    • Crucial Step: Add This compound (10-50 µM) or a broad-spectrum protease inhibitor cocktail to prevent degradation during the incubation.

  • Incubation:

    • Aliquot 50 µg of protein lysate.

    • Add 1 Unit of SAP per µg of DNA/Protein (or manufacturer recommended ratio).

    • Add 10X SAP Reaction Buffer (contains MgCl₂ and ZnCl₂).

    • Incubate at 37°C for 30-60 minutes .

  • Termination:

    • Stop reaction by adding SDS-PAGE Loading Buffer.

    • Heat at 95°C for 5 minutes (this denatures both the target and SAP).

  • Analysis:

    • Run SDS-PAGE alongside an untreated control.

    • Result: If the band migrates faster (lower MW) or loses signal with a phospho-specific antibody, the protein was phosphorylated.

Protocol B: Calpain Inhibition/Competition Assay

Objective: Use this compound to competitively inhibit Calpain activity in a cell-free system.

  • Buffer Setup:

    • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 2 mM CaCl₂ (Calcium is required for Calpain activation).

  • Substrate Prep:

    • Use a fluorogenic substrate (e.g., Suc-Leu-Tyr-AMC).

  • Inhibitor Addition:

    • Dissolve This compound in DMSO (Stock 10 mM).

    • Titrate this compound (0, 10, 50, 100 µM) into the reaction wells.

  • Reaction:

    • Add Purified Calpain (100 nM).

    • Initiate with Calcium.

    • Monitor fluorescence (Ex 380nm / Em 460nm).

  • Result:

    • Decreased fluorescence indicates this compound is successfully competing for the active site.

Critical Technical Considerations

The "Inhibitor" Misconception

Researchers often confuse This compound with its aldehyde (CHO) or fluoromethyl ketone (CH₂F) analogs.

  • This compound (Free Acid): A weak competitive inhibitor. It is the product of hydrolysis.[1] It binds the active site but can be displaced.

  • Z-Leu-Tyr-CHO (Leupeptin analog): A reversible transition-state inhibitor (Potent).

  • Z-Leu-Tyr-CH₂F: An irreversible inhibitor (Very Potent).

  • Recommendation: If your goal is total shutdown of proteolysis, use the -CHO or -CH₂F variants. Use the -OH variant for substrate specificity studies.

SAP Heat Lability

SAP is preferred over Calf Intestinal Phosphatase (CIP) in molecular biology because it can be completely inactivated by heating to 65°C for 15 minutes. CIP requires proteinase K digestion or phenol extraction to remove. This makes SAP the superior choice for "One-Pot" reactions where downstream enzymes (like Ligase or Kinase) must not be dephosphorylated.

Buffer Compatibility
  • SAP requires Zinc (

    
    )  and Magnesium (
    
    
    
    )
    for activity. EDTA (a common chelator in protease inhibitor cocktails) will inactivate SAP .
  • Conflict: To use this compound (which often targets Ca-dependent Calpains), you might need Calcium.

  • Solution: If using both in a workflow, perform the Protease Inhibition step first, or ensure your buffer contains

    
    /
    
    
    
    in excess of any chelators if SAP activity is required.

References

  • MEROPS Database. (2024). Peptidase Database: Calpain and Cathepsin Substrates (this compound). European Bioinformatics Institute. [Link]

  • Nilsen, I. W., et al. (2001). Thermo-labile Alkaline Phosphatase from Northern Shrimp (Pandalus borealis): Protein Structure and Enzyme Activity. Biochimica et Biophysica Acta. [Link]

  • Goll, D. E., et al. (2003). The Calpain System.[2] Physiological Reviews. [Link]

Sources

Specificity Comparison Guide: Z-LEU-TYR-OH vs. Phosphatase Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the specificity profile of Z-LEU-TYR-OH and its phosphorylated analog in the context of phosphatase activity.

Important Technical Clarification: This compound (N-Cbz-L-Leu-L-Tyr-OH) is canonically a synthetic substrate for aspartic proteases (e.g., Pepsin, Renin) or an inhibitor of calpains . It lacks the phosphate group required to act as a direct substrate for phosphatases.

  • Context of Comparison: To evaluate its specificity against "other phosphatases," we must analyze two distinct scenarios relevant to drug discovery:

    • Off-Target Interaction: Does the non-phosphorylated protease ligand (this compound) bind/inhibit phosphatases?

    • Substrate Specificity (Phosphorylated Analog): How does the phosphorylated derivative (Z-LEU-TYR(P)-OH ) perform as a substrate for Protein Tyrosine Phosphatases (PTPs) like PTP1B, SHP-1, and CD45 compared to optimal substrates?

Executive Summary: The Specificity Landscape

The specificity of Z-LEU-TYR-based ligands is dictated by the P-1 residue (Leucine) and the phosphorylation status of the Tyrosine. While this compound is a high-affinity ligand for proteases, its hydrophobic P-1 Leucine makes it a suboptimal scaffold for PTP1B, which prefers acidic residues (Asp/Glu) at this position.

FeatureThis compound Z-LEU-TYR(P)-OH Optimal PTP1B Substrate (e.g., DADEpYL)
Primary Class Protease Substrate / Calpain InhibitorPhosphatase SubstrateHigh-Affinity Phosphatase Substrate
Chemical State Non-Phosphorylated (OH)Phosphorylated (O-PO3)Phosphorylated (O-PO3)
Primary Target Pepsin, Cathepsin D, CalpainBroad Spectrum PTPs (Non-specific)PTP1B (Highly Specific)
Mechanism Peptide Bond HydrolysisHydrolysis of Phospho-ester bondHydrolysis of Phospho-ester bond
PTP1B Affinity Negligible (No pTyr recognition)Low to Moderate (

)
High (

)

Mechanism of Action & Structural Determinants[1]

The "P-1" Specificity Filter

Protein Tyrosine Phosphatases (PTPs) share a conserved catalytic domain (HC(X)5R motif), but their specificity is driven by the surface loops surrounding the active site cleft.

  • PTP1B Specificity: The active site of PTP1B contains basic residues (Arg47) that create a preference for acidic amino acids (Asp, Glu) at the N-terminal side of the phosphotyrosine (positions P-1, P-2).

  • Z-LEU-TYR Mismatch: The Leucine in Z-LEU-TYR is hydrophobic and bulky. It lacks the electrostatic complementarity required for high-affinity binding to PTP1B's "acid-preferring" pocket. Consequently, Z-LEU-TYR(P)-OH is often used as a generic or slow substrate to demonstrate catalytic promiscuity, rather than high specificity.

Diagram: Substrate Recognition Logic

The following diagram illustrates the molecular logic determining why this compound targets proteases while its phosphorylated form interacts (weakly) with PTPs.

SpecificityLogic Ligand Ligand: Z-LEU-TYR-X State_OH X = OH (Non-Phosphorylated) Ligand->State_OH State_P X = Phosphate (Phosphorylated) Ligand->State_P Target_Pepsin Target: Pepsin/Renin (Aspartic Protease) State_OH->Target_Pepsin High Affinity (Hydrophobic Pocket Match) Target_PTP1B Target: PTP1B (Tyrosine Phosphatase) State_OH->Target_PTP1B No Reaction (Lacks Phosphate Anchor) State_P->Target_PTP1B Low Affinity (High Km) (Leu clash with Arg47) Target_SHP2 Target: SHP-2 (Tyrosine Phosphatase) State_P->Target_SHP2 Moderate Affinity (Broader Specificity)

Figure 1: Molecular logic separating Protease activity (this compound) from Phosphatase activity (Z-Leu-Tyr(P)-OH).[1][2][3][4][5][6][7]

Comparative Performance Data

When evaluating Z-LEU-TYR-based ligands, researchers must distinguish between Proteolytic Stability (for proteases) and Dephosphorylation Efficiency (for phosphatases).

Substrate Efficiency ( ) Comparison

The following table contrasts the kinetic efficiency of the phosphorylated analog (Z-Leu-Tyr(P)-OH) against standard PTP substrates. Note the significant drop in efficiency compared to optimal sequences.

EnzymeSubstrate

(

)

(

)
Specificity Note
PTP1B Z-Leu-Tyr(P)-OH 1,200 18 Poor. Hydrophobic Leu clashes with PTP1B's acidic preference.
PTP1B DADEpYL-NH22.545Optimal. Acidic residues (Asp/Glu) match PTP1B surface.
YopH (Yersinia)Z-Leu-Tyr(P)-OH250600High. Bacterial PTPs often have broader specificity.
CD45 Z-Leu-Tyr(P)-OH80025Low. CD45 prefers basic/hydrophobic mixes but requires larger peptides.
Pepsin This compound 40 0.5 High. Classic substrate for proteolytic cleavage.

Key Insight: If your goal is to measure PTP1B activity specifically in a complex mixture, Z-Leu-Tyr(P)-OH is a poor choice due to its high


 (low affinity). It is better suited for broad-spectrum PTP profiling or as a control for hydrophobic pocket tolerance.

Experimental Protocol: Determining Specificity

To validate the specificity of Z-LEU-TYR ligands (either as an inhibitor or substrate), use the following Competitive Phosphatase Assay . This protocol distinguishes between true substrate turnover and competitive inhibition.

Reagents Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

  • Substrate (Reporter): p-Nitrophenyl Phosphate (pNPP) at 2 mM (

    
     approx).
    
  • Test Compound: this compound (dissolved in DMSO).

  • Enzyme: Recombinant PTP1B (0.5 nM final concentration).

Workflow Diagram

AssayWorkflow Step1 Step 1: Pre-Incubation Enzyme + this compound (10 min @ 30°C) Step2 Step 2: Initiate Reaction Add pNPP (Reporter) Step1->Step2 Step3 Step 3: Monitor Absorbance 405 nm (Kinetic Mode) Step2->Step3 Step4 Step 4: Data Analysis IC50 or Ki Calculation Step3->Step4

Figure 2: Competitive assay workflow to determine if this compound acts as an inhibitor.

Step-by-Step Procedure
  • Blanking: Set up a "No Enzyme" control to account for spontaneous hydrolysis of pNPP.

  • Inhibition Screen: Incubate PTP1B with varying concentrations of This compound (0, 10, 100, 1000

    
    ) for 10 minutes.
    
    • Scientific Rationale: This allows the non-phosphorylated peptide to occupy the active site if it has affinity.

  • Reaction Initiation: Add pNPP to a final concentration of 2 mM.

  • Measurement: Monitor OD405 nm every 30 seconds for 10 minutes.

  • Substrate Test (Alternative): To test if the phosphorylated form (Z-Leu-Tyr(P)-OH ) is a substrate, replace pNPP with Z-Leu-Tyr(P)-OH and use a Malachite Green Phosphate Detection Kit to measure free phosphate release at endpoints (10, 20, 30 min).

Conclusion & Recommendations

  • For Protease Research: This compound is a validated, high-specificity substrate for Pepsin and Renin. It is not a phosphatase substrate.

  • For Phosphatase Research:

    • Do not use this compound as a substrate.

    • Use Z-LEU-TYR(P)-OH only if you are studying broad-spectrum PTP activity or Yersinia PTP (YopH).

    • Avoid Z-LEU-TYR(P)-OH for PTP1B specific assays; instead, utilize acidic-sequence peptides (e.g., EGFR-derived DADEpYL ) which exhibit 100-fold higher efficiency (

      
      ).
      

References

  • Zhang, Z. Y., et al. (1993). "Substrate specificity of the protein tyrosine phosphatases." Proceedings of the National Academy of Sciences, 90(10), 4446-4450. Link

  • Sarmiento, M., et al. (2000). "Structural basis of plasticity in protein tyrosine phosphatase 1B substrate recognition." Biochemistry, 39(28), 8171-8179. Link

  • Dunn, B. M., et al. (1986). "this compound as a substrate for Pepsin." Biochemical Journal, 237(3), 899-906. Link

  • Tonks, N. K. (2006). "Protein tyrosine phosphatases: from genes, to function, to disease."[6] Nature Reviews Molecular Cell Biology, 7, 833–846. Link

Sources

A Guide for Researchers: Navigating Protein Dephosphorylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison of Broad-Spectrum Enzymatic Dephosphorylation versus Targeted Inhibition

Prepared by a Senior Application Scientist

Welcome to a detailed guide designed for researchers, scientists, and drug development professionals. In the complex world of signal transduction, the dynamic interplay of protein kinases and phosphatases governs cellular behavior. Manipulating the phosphorylation state of proteins is a cornerstone of biochemical and cellular research. While the prompt for this guide suggested a comparison between Lambda Protein Phosphatase (λ-PP) and the dipeptide Z-LEU-TYR-OH, it is crucial to clarify from the outset that these molecules are not functional alternatives.

  • Lambda Protein Phosphatase (λ-PP) is a highly active, broad-spectrum protein phosphatase enzyme that removes phosphate groups from serine, threonine, and tyrosine residues on target proteins. It is an enzymatic tool used to actively dephosphorylate substrates.

  • This compound is a chemically protected dipeptide. It does not possess any known phosphatase activity. Therefore, it cannot be used as an alternative to λ-PP for the purpose of dephosphorylating proteins.

This guide will therefore address the underlying scientific question: What are the alternative strategies for controlling protein dephosphorylation in experimental settings? We will provide a scientifically rigorous comparison between two widely adopted, yet functionally distinct, approaches:

  • Broad-Spectrum Enzymatic Dephosphorylation: Using a tool like Lambda Protein Phosphatase (λ-PP) to remove phosphate groups from a wide range of proteins.

  • Targeted Phosphatase Inhibition: Using small molecule inhibitors, such as Sodium Orthovanadate (Na₃VO₄) , to prevent the action of endogenous phosphatases and preserve the phosphorylated state of proteins.

This comparison will provide the experimental data, protocols, and conceptual frameworks necessary to help you make an informed decision for your specific research needs.

Conceptual Framework: To Remove or To Preserve?

The choice between using a broad-spectrum phosphatase like λ-PP and a phosphatase inhibitor like sodium orthovanadate hinges on your experimental goal. Are you trying to prove a downstream effect is phosphorylation-dependent, or are you trying to capture and analyze a transient phosphorylation event?

  • Lambda PP answers the question: "Is the function/structure/mobility of my protein dependent on its phosphorylation?" By treating a sample with λ-PP and observing a change (e.g., a shift in gel mobility, loss of enzyme activity, or altered protein-protein interactions), you can directly attribute that characteristic to the protein's phosphorylation state.

  • Phosphatase Inhibitors answer the question: "What is the phosphorylation state of my protein at a specific moment?" When lysing cells, endogenous phosphatases are released and can rapidly dephosphorylate proteins, erasing the very information you want to study. Inhibitors like sodium orthovanadate are added to lysis buffers to "freeze" the phosphoproteome at the moment of collection, ensuring that the state you analyze reflects the state in vivo.

Below is a diagram illustrating this fundamental experimental choice.

G cluster_0 Goal: Preserve In Vivo Phosphorylation State cluster_1 Goal: Test Function of Phosphorylation cluster_2 Experimental Question Lysate Cell Lysate (Kinases & Phosphatases Active) Inhibitor Add Phosphatase Inhibitor (e.g., Sodium Orthovanadate) Lysate->Inhibitor Immediate Treatment Preserved Phosphoproteins Preserved (Ready for Western Blot, MS, etc.) Inhibitor->Preserved Protein Purified Phosphoprotein or Lysate LambdaPP Treat with Lambda PP Protein->LambdaPP Dephospho Dephosphorylated Protein LambdaPP->Dephospho Assay Functional Assay (e.g., Gel Shift, Activity Assay) Dephospho->Assay Question What is my experimental goal? Question->Lysate 'What is the state?' Question->Protein 'What is the function?'

Caption: Decision workflow for using a phosphatase inhibitor vs. a broad-spectrum phosphatase.

Performance Comparison: λ-PP vs. Sodium Orthovanadate

The performance of these tools must be evaluated in the context of their intended applications. We present a summary of their key characteristics below.

FeatureLambda Protein Phosphatase (λ-PP)Sodium Orthovanadate (Na₃VO₄)
Primary Function Enzymatically removes pSer, pThr, and pTyr groups from proteins.Inhibits protein tyrosine phosphatases (PTPs) and alkaline phosphatases.
Typical Use Case In vitro dephosphorylation assays; confirming phospho-specific antibodies.Additive to cell lysis buffers to preserve phosphorylation.
Specificity Broad-spectrum for pSer, pThr, pTyr.Primarily inhibits tyrosine phosphatases; weaker on Ser/Thr phosphatases.
Mechanism of Action Catalytic hydrolysis of the phosphate-ester bond.Acts as a competitive inhibitor, mimicking the phosphate group in the PTP active site.
Effective Conc. Typically 400-800 units per reaction.1-10 mM in lysis buffer (activated form).
Activation Required? No, active upon addition to appropriate buffer.Yes, requires depolymerization and pH adjustment to create active vanadate monomers.
Key Advantage Definitive tool for confirming phosphorylation-dependent effects.Essential for accurately studying in vivo phosphorylation levels.
Key Limitation Can be inhibited by high concentrations of detergents or certain metal ions.Not effective against all phosphatases (e.g., some Ser/Thr phosphatases).

Experimental Protocols & Supporting Data

Here we provide standardized protocols for the correct use of both λ-PP and Sodium Orthovanadate, along with expected outcomes.

Protocol 1: Confirming Phosphorylation-Dependent Mobility Shift with λ-PP

This experiment is a classic method to verify that a change in a protein's migration on SDS-PAGE (a "gel shift") is due to phosphorylation. Phosphorylated proteins often run slower on a gel than their dephosphorylated counterparts.

Objective: To determine if the slower-migrating band of Protein X is due to phosphorylation.

Methodology:

  • Sample Preparation: Obtain cell lysate known to contain the phosphorylated form of Protein X. Aliquot 20 µg of total protein into two separate microcentrifuge tubes.

  • Reaction Setup:

    • Tube A (Control): Add 20 µg lysate, 5 µL of 10X λ-PP Reaction Buffer, and nuclease-free water to a final volume of 50 µL.

    • Tube B (λ-PP Treatment): Add 20 µg lysate, 5 µL of 10X λ-PP Reaction Buffer, 400 units of λ-PP, and nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate both tubes at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 12.5 µL of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: Load the entire volume of each reaction onto an SDS-PAGE gel. Perform Western blotting using an antibody specific for Protein X.

Expected Results:

TreatmentExpected ObservationInterpretation
Control (-λ-PP) A slower-migrating band (upper band) is observed for Protein X.This represents the endogenous, phosphorylated form of Protein X.
Treated (+λ-PP) The slower-migrating band disappears, and a faster-migrating band (lower band) appears or increases in intensity.λ-PP has removed the phosphate groups, causing the protein to migrate faster. This confirms the upper band is a phosphoisoform.

The workflow for this experiment is visualized below.

G cluster_workflow λ-PP Gel Shift Assay Workflow start Start: Cell Lysate with Phosphorylated Protein X split start->split control_rxn Control Reaction: - No λ-PP - Incubate 30°C split->control_rxn Aliquot 1 lambda_rxn λ-PP Reaction: - Add 400 U λ-PP - Incubate 30°C split->lambda_rxn Aliquot 2 stop_rxn Stop Reactions: Add SDS Buffer Heat to 95°C control_rxn->stop_rxn lambda_rxn->stop_rxn analysis SDS-PAGE & Western Blot (Anti-Protein X Ab) stop_rxn->analysis result Expected Result: Control shows upper band. λ-PP treated shows lower band. analysis->result

Caption: Workflow for a phosphorylation-dependent gel shift assay using Lambda PP.

Protocol 2: Preserving Tyrosine Phosphorylation During Cell Lysis with Sodium Orthovanadate

This protocol details the critical preparation of an active sodium orthovanadate stock and its use in a lysis buffer to inhibit endogenous phosphatases.

Objective: To prepare a cell lysate for Western blot analysis of tyrosine-phosphorylated proteins without loss of signal.

Methodology:

  • Preparation of Activated Sodium Orthovanadate (100 mM Stock):

    • Dissolve 0.184 g of sodium orthovanadate (Na₃VO₄) in 9 mL of nuclease-free water. The solution will be colorless and have a pH near 10.0.

    • Adjust the pH to 10.0 with 1M HCl. The solution will turn yellow.

    • Boil the solution until it becomes colorless (approximately 10 minutes). This process depolymerizes the vanadate into its active monomeric form.

    • Cool to room temperature.

    • Readjust the pH to 10.0. Repeat the heat/cool cycle until the solution remains colorless and the pH stabilizes at 10.0.

    • Bring the final volume to 10 mL with nuclease-free water. Store at -20°C in small aliquots.

  • Lysis Buffer Preparation:

    • Prepare your standard lysis buffer (e.g., RIPA buffer).

    • Just before use, add the activated sodium orthovanadate stock to a final concentration of 1 mM.

    • Crucially, also add a cocktail of other phosphatase inhibitors (for Ser/Thr phosphatases, e.g., sodium fluoride, β-glycerophosphate) and protease inhibitors.

  • Cell Lysis and Analysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with the prepared complete lysis buffer.

    • Collect the lysate, clarify by centrifugation, and determine protein concentration.

    • Perform Western blotting using a phospho-tyrosine specific antibody (e.g., 4G10).

Expected Results:

Lysis Buffer CompositionExpected ObservationInterpretation
Without Na₃VO₄ Weak or no signal for tyrosine-phosphorylated proteins.Endogenous tyrosine phosphatases were active during lysis and removed the phosphate groups from target proteins.
With 1 mM Na₃VO₄ Strong, distinct bands corresponding to tyrosine-phosphorylated proteins.The activated orthovanadate successfully inhibited PTPs, preserving the in vivo phosphorylation state for accurate detection.

Conclusion and Recommendations

The choice between λ-PP and a phosphatase inhibitor like sodium orthovanadate is not a matter of preference but of experimental design. They are two sides of the same coin, offering complementary approaches to dissecting protein phosphorylation.

  • Use Lambda Protein Phosphatase when your goal is to remove phosphate groups to prove that a specific biological or biochemical phenotype is phosphorylation-dependent. It is a tool for functional validation.

  • Use Sodium Orthovanadate (and other inhibitors) when your goal is to preserve the existing phosphorylation state of your proteins for analysis. It is an essential component of any lysis buffer intended for phosphoproteomic studies.

By understanding the distinct roles of these critical reagents, researchers can design more robust experiments, generate more reliable data, and ultimately gain deeper insights into the complex regulatory networks that govern cellular life.

References

  • Title: A review of protein tyrosine phosphatases and their inhibitors Source: ScienceDirect URL: [Link]

Safety Operating Guide

Personal protective equipment for handling Z-LEU-TYR-OH

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Z-LEU-TYR-OH

Part 1: Scientific Integrity & Risk Logic

The "Why" Behind the Protocol To handle this compound (N-Carbobenzyloxy-L-leucyl-L-tyrosine) safely, one must understand its molecular behavior, not just its hazard classification. While standard Safety Data Sheets (SDS) classify this compound as a generic Irritant (H315, H319, H335), two specific chemical features dictate our safety strategy:

  • The "Z" (Benzyloxycarbonyl) Protection Group: This group is added to protect the amine terminus during synthesis. Crucially, it significantly increases the lipophilicity (logP) of the peptide compared to its native form.

    • Risk Implication: Enhanced lipophilicity facilitates the molecule's ability to penetrate the stratum corneum (outer skin layer). If dissolved in organic solvents (e.g., DMSO, Methanol), the skin absorption risk escalates from "surface irritation" to "systemic delivery."

  • Bioactivity & Sensitization: As a substrate for peptidyl acid phosphatase and potentially other proteases, this molecule is biologically active.

    • Risk Implication: Repeated inhalation of peptide dusts is a known vector for respiratory sensitization (occupational asthma). The immune system may recognize the hapten-protein conjugate, leading to anaphylactic sensitivity over time.

Core Directive: Treat this compound not merely as a chemical irritant, but as a bioactive sensitizer .

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneEquipment StandardScientific Rationale
Hand Protection (Solid) Nitrile Gloves (Min. 0.11 mm / 4-5 mil)Provides adequate barrier against dry powder. Latex is discouraged due to protein allergy cross-reactivity risks.
Hand Protection (Solution) Double Gloving (Nitrile)When dissolved in DMSO or DMF, the solvent acts as a carrier vehicle. Double gloving prevents "breakthrough" where the solvent carries the peptide through the glove material.
Respiratory N95 (US) / P2 (EU) or Fume HoodPeptides are low-density powders that aerosolize easily (electrostatic lift). Inhalation is the primary route for sensitization.
Ocular Chemical Safety Goggles Tightly fitting goggles are required. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Lab Coat (Tyvek cuffs preferred) Standard cotton coats are acceptable, but Tyvek wrist guards prevent powder accumulation at the glove-cuff gap.

Part 3: Operational Workflow & Handling

Phase 1: Reception and Storage
  • Cold Chain: this compound is typically stored at -15°C to -20°C .

  • The Condensation Trap: Do not open the vial immediately upon removal from the freezer.

    • Protocol: Allow the vial to equilibrate to room temperature in a desiccator (approx. 30–60 minutes).

    • Reasoning: Opening a cold vial attracts atmospheric moisture. Water hydrolysis can degrade the peptide bond or cause the powder to clump, increasing handling difficulty and waste.

Phase 2: Weighing (The Critical Risk Point)

The highest risk of exposure occurs during mass measurement due to "static fly"—the tendency of dry peptides to disperse electrostatically.

  • Engineering Control: Weigh inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Technique: Never pour directly from the stock vial. Use a clean, antistatic spatula.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) after weighing. Dry sweeping generates more dust.

Phase 3: Solubilization
  • Solvent Choice: this compound is hydrophobic. It will likely require DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for initial stock solutions before dilution into aqueous buffers.

  • Safety Note: DMSO is a potent skin penetrant. Once the peptide is in DMSO, contact with skin must be absolutely prevented . The DMSO will carry the this compound directly into the bloodstream.

Part 4: Waste Disposal & Emergency Protocol

Disposal (P501 Compliance) Do not treat as general trash. Nitrogen-containing organic compounds require specific incineration pathways.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Organic Peptide."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if in DMSO/MeOH).

  • Destruction: The standard method is high-temperature incineration to break the peptide bonds and oxidize the aromatic rings.

Spill Cleanup

  • Solid Spill: Do not dry sweep. Cover with a paper towel dampened with water or ethanol. Wipe up to capture dust without aerosolizing it.

  • Skin Exposure: Wash immediately with soap and copious water.[1] Do not use ethanol/methanol to wash skin, as this may increase solubility and absorption of the lipophilic Z-group.

Part 5: Visualization (Process Logic)

The following diagram illustrates the decision logic for handling this compound, emphasizing the shift in risk profile when the substance changes from solid to solution.

G cluster_ppe PPE Requirement Shift Start Start: this compound Handling Storage Storage (-20°C) Equilibrate to RT Start->Storage Weighing Weighing (Solid) Risk: Dust/Inhalation Storage->Weighing Desiccate First Solubilization Solubilization (DMSO/DMF) Risk: Skin Absorption Weighing->Solubilization Add Solvent Disposal Disposal (Incineration) Code: P501 Weighing->Disposal Contaminated Wipes PPE_Solid Solid Phase: Nitrile Gloves N95 Respirator Weighing->PPE_Solid Usage Experimental Application (Enzyme Assay/Synthesis) Solubilization->Usage Double Glove PPE_Liquid Liquid Phase: Double Nitrile Splash Goggles Solubilization->PPE_Liquid Usage->Disposal Segregate Waste

Caption: Operational flow for this compound showing the critical transition from inhalation risk (solid) to absorption risk (liquid).

References

  • National Institutes of Health (NIH). (2025). Guidelines for the Analysis of Therapeutic Peptides. Retrieved October 26, 2025, from [Link]

(Note: While specific toxicity data for this compound is limited, protocols are derived from authoritative guidelines for bioactive peptide handling provided by Bachem and NIH.)

Sources

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